Aceclofenac methyl ester
説明
Structure
3D Structure
特性
IUPAC Name |
(2-methoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-23-16(22)10-24-15(21)9-11-5-2-3-8-14(11)20-17-12(18)6-4-7-13(17)19/h2-8,20H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRWXOBAPNKPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676224 | |
| Record name | 2-Methoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139272-66-5 | |
| Record name | Methyl aceclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACECLOFENAC METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11895FW7CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of Aceclofenac Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aceclofenac (B1665411), a widely used non-steroidal anti-inflammatory drug (NSAID), is effective in the management of pain and inflammation.[1] Its chemical derivatization is a subject of interest for modulating its physicochemical properties and pharmacological profile. This technical guide provides a comprehensive overview of the synthesis and characterization of a key derivative, aceclofenac methyl ester. This document details the experimental protocol for its synthesis, presents a thorough characterization using various analytical techniques, and includes a visual representation of the synthetic workflow. All quantitative data is summarized in structured tables for clarity and ease of comparison.
Introduction
Aceclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetic acid, is a phenylacetic acid derivative with potent anti-inflammatory and analgesic properties.[2][3] It functions as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][4] The esterification of the carboxylic acid moiety of aceclofenac to its methyl ester is a significant chemical modification. This compound is often studied as a reference compound or an impurity in the synthesis of aceclofenac.[5][6] A thorough understanding of its synthesis and characterization is crucial for quality control and the development of new derivatives.
This guide outlines a common method for the synthesis of this compound via the direct methylation of aceclofenac. It also provides a detailed account of the analytical techniques employed for its structural elucidation and purity assessment, including Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of this compound
The synthesis of this compound can be achieved through a direct methylation reaction of aceclofenac.[5] This method is relatively straightforward and offers a convenient route to obtain the desired ester.
Experimental Protocol
A general procedure for the synthesis of this compound is as follows:
-
Dissolution: Aceclofenac is dissolved in a suitable organic solvent such as methanol.
-
Acid Catalyst: A catalytic amount of a strong acid, like sulfuric acid or hydrochloric acid, is added to the solution.
-
Reflux: The reaction mixture is heated under reflux for a specified period to drive the esterification reaction to completion.
-
Neutralization: After cooling, the reaction mixture is neutralized with a weak base, such as a dilute sodium bicarbonate solution.
-
Extraction: The product is extracted into an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are commonly employed.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅Cl₂NO₄ | [7][8] |
| Molecular Weight | 368.21 g/mol | [7][8] |
| Appearance | White or almost white crystalline powder | [9] |
| Purity (HPLC) | >95% | [7] |
Spectroscopic Data
| Technique | Key Data |
| FTIR (cm⁻¹) | Specific peaks corresponding to C=O stretching (ester), C-O stretching, N-H stretching, and aromatic C-H stretching. |
| ¹H NMR (ppm) | Characteristic signals for the methyl ester protons, methylene (B1212753) protons, and aromatic protons. |
| ¹³C NMR (ppm) | Resonances for the carbonyl carbons of the ester groups, aromatic carbons, and the methyl carbon. |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight of this compound. |
Analytical Methodologies
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl groups, in addition to the other functional groups present in the parent aceclofenac molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. The ¹H NMR spectrum will show distinct signals for the protons in different chemical environments, such as the aromatic rings, the methylene groups, and the newly introduced methyl group of the ester. The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern. The mass spectrum of this compound will exhibit a molecular ion peak ([M]+) corresponding to its molecular weight, confirming the successful synthesis.[10]
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method can be developed to separate this compound from any unreacted aceclofenac and other impurities.[11]
Workflow and Diagrams
Synthesis Workflow
The synthesis of this compound from aceclofenac can be visualized as a straightforward esterification process.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of this compound. The outlined experimental protocol offers a reliable method for its preparation, and the described analytical techniques are essential for its comprehensive characterization. The provided data and workflows serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating further studies on aceclofenac and its derivatives.
References
- 1. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simple spectrophotometric methods for estimation of aceclofenac from bulk and formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. dea.gov [dea.gov]
- 11. Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets [pharmacia.pensoft.net]
An In-depth Technical Guide to the Chemical Properties and Structure of Aceclofenac Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aceclofenac (B1665411) methyl ester, a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) aceclofenac, is primarily recognized as a key intermediate and a specified impurity in the synthesis of its parent compound.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of aceclofenac methyl ester. Detailed experimental protocols for its preparation and characterization are presented, alongside a summary of its known biological context. The information is intended to support researchers, scientists, and professionals involved in drug development and quality control in the pharmaceutical industry.
Chemical Structure and Properties
This compound, systematically named (2-methoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate, is the methyl ester derivative of aceclofenac.[3][4][5][6] Its chemical structure is characterized by a dichlorophenylamino phenylacetic acid backbone, esterified with a methoxycarbonylmethyl group.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | (2-methoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | [3] |
| CAS Number | 139272-66-5 | [2][4][5][6][7][8] |
| Molecular Formula | C₁₇H₁₅Cl₂NO₄ | [2][3][4][5][6][7][9] |
| Molecular Weight | 368.21 g/mol | [2][3][4][5][6][7] |
| Monoisotopic Mass | 367.0378133 Da | [3][9] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 108-109°C | [7] |
| Boiling Point (Predicted) | 448.4 ± 45.0 °C | [7] |
| Density (Predicted) | 1.370 ± 0.06 g/cm³ | [7] |
| Solubility | DMF: 30mg/mL; DMSO: 30mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5mg/mL; Ethanol: 10mg/mL | [7] |
| pKa (Predicted) | -2.89 ± 0.40 | [7] |
| XlogP (Predicted) | 4.6 | [3][9] |
| Form | Crystalline solid | [7] |
Spectroscopic Data
Table 3: Key Spectroscopic Data
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) and acetoxy groups, and the methyl protons of the ester. |
| ¹³C NMR | The carbon NMR spectrum would reveal distinct peaks for the carbonyl carbons of the ester and acid functionalities, the aromatic carbons, and the aliphatic carbons.[3] |
| Mass Spectrometry | Mass spectral analysis would show the molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3][9] |
| FT-IR | The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the ester groups, and C-Cl stretching. |
Synthesis of this compound
This compound is typically synthesized through the direct methylation of aceclofenac. This process involves the esterification of the carboxylic acid group of aceclofenac.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from aceclofenac.
Materials:
-
Aceclofenac
-
Methanol (B129727) (reagent grade)
-
Thionyl chloride or a suitable acid catalyst (e.g., concentrated sulfuric acid)
-
Anhydrous sodium sulfate
-
Dichloromethane or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
Dissolution: Dissolve aceclofenac in an excess of methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Slowly add a catalytic amount of thionyl chloride or concentrated sulfuric acid to the solution while stirring. The addition should be done cautiously in a fume hood.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to yield the pure crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathway
This compound is primarily considered an anti-inflammatory and analgesic agent, with its biological activity attributed to its parent compound, aceclofenac.[4] Aceclofenac is a potent inhibitor of the cyclo-oxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[11][12] It is likely that this compound acts as a prodrug, being hydrolyzed in vivo to aceclofenac to exert its therapeutic effects.
Signaling Pathway of Aceclofenac
The primary mechanism of action of aceclofenac involves the inhibition of the arachidonic acid cascade by blocking COX-1 and COX-2 enzymes.
Caption: Inhibition of prostaglandin (B15479496) synthesis by aceclofenac.
Conclusion
This compound is a well-characterized compound with defined chemical and physical properties. Its synthesis is straightforward, making it accessible for research and as a reference standard. While its biological activity is intrinsically linked to that of aceclofenac, a deeper understanding of its pharmacokinetics and potential unique interactions remains an area for further investigation. This guide provides a foundational resource for professionals working with this compound, facilitating its synthesis, characterization, and study.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C17H15Cl2NO4 | CID 46783545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | 139272-66-5 | IA16911 [biosynth.com]
- 7. This compound CAS#: 139272-66-5 [m.chemicalbook.com]
- 8. This compound | 139272-66-5 [chemicalbook.com]
- 9. PubChemLite - this compound (C17H15Cl2NO4) [pubchemlite.lcsb.uni.lu]
- 10. dea.gov [dea.gov]
- 11. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
The Core Mechanism of Action of Aceclofenac Methyl Ester: A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the current scientific understanding of aceclofenac (B1665411) and its metabolites to infer the mechanism of action of aceclofenac methyl ester. This compound is presumed to be a prodrug that is rapidly hydrolyzed to aceclofenac in vivo. Direct research on the independent pharmacological activity of this compound is not extensively available in the public domain.
Executive Summary
Aceclofenac is a potent non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. Its therapeutic effects are primarily attributed to the modulation of the arachidonic acid cascade through the inhibition of cyclooxygenase (COX) enzymes. This technical guide elucidates the core mechanism of action, focusing on the molecular pathways and cellular effects that underpin its clinical efficacy. It is structured to provide researchers and drug development professionals with a detailed understanding of the pharmacological actions, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways. The mechanism described herein is that of aceclofenac and its active metabolites, which are the anticipated active moieties following the administration of this compound.
Presumed Activation and Metabolic Pathway
This compound, as an ester derivative of aceclofenac, is expected to undergo rapid hydrolysis by esterase enzymes present in the body to yield aceclofenac. Subsequently, aceclofenac itself acts as a prodrug, undergoing extensive metabolism primarily in the liver to form several active metabolites, including diclofenac (B195802) and 4'-hydroxyaceclofenac.[1][2] It is the collective action of these metabolites, particularly diclofenac, that is largely responsible for the observed pharmacological effects.[3][4]
The metabolic conversion of aceclofenac is a critical step in its mechanism of action. The main metabolic pathways include:
-
Hydrolysis: Conversion of aceclofenac to diclofenac.
-
Hydroxylation: Formation of 4'-hydroxyaceclofenac, the major metabolite in humans, and 5-hydroxyaceclofenac.[2][5][6] These hydroxylated metabolites can also be converted to their corresponding diclofenac derivatives.[3]
Core Mechanism of Action: Cyclooxygenase Inhibition
The cornerstone of aceclofenac's anti-inflammatory and analgesic effect is the inhibition of cyclooxygenase (COX) enzymes.[1][6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][6] There are two main isoforms of COX:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[5]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5]
Aceclofenac, through its active metabolite diclofenac, inhibits both COX-1 and COX-2. However, it exhibits a preferential inhibition of COX-2, which is thought to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][7][8][9] This preferential inhibition of COX-2 leads to a significant reduction in the synthesis of pro-inflammatory prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), at the site of inflammation, thereby alleviating pain and reducing swelling.[2][5]
Quantitative Data on COX Inhibition
The inhibitory activity of aceclofenac and its metabolites on COX-1 and COX-2 has been quantified in various studies. The data highlights the preferential inhibition of COX-2.
| Compound/Condition | Target | Parameter | Value | Reference |
| Aceclofenac | COX-1 | % Inhibition | 46% | [7][8][9] |
| Aceclofenac | COX-2 | % Inhibition | 97% | [7][8][9] |
| Aceclofenac (via Diclofenac) | COX-1 | % Inhibition | 46% | [3] |
| Aceclofenac (via Diclofenac) | COX-2 | % Inhibition | >97% | [3] |
| Diclofenac | COX-1 | IC50 | 0.43 µM | [3] |
| Diclofenac | COX-2 | IC50 | 0.024 µM | [3] |
Effects on Inflammatory Cytokines and Other Mediators
Beyond the inhibition of prostaglandin synthesis, aceclofenac has been shown to modulate other key components of the inflammatory response. It can suppress the production of pro-inflammatory cytokines, including:
This reduction in cytokine levels further contributes to its anti-inflammatory effects. Additionally, there is evidence to suggest that aceclofenac may have chondroprotective properties by stimulating the synthesis of glycosaminoglycans in cartilage.[2][11]
Key Experimental Protocols
The following sections outline the methodologies for key experiments used to investigate the mechanism of action of aceclofenac and its metabolites.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.
Protocol Outline:
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer (e.g., Tris-HCl) containing co-factors like hematin (B1673048) and L-epinephrine is prepared.
-
Enzyme Addition: A defined amount of COX-1 or COX-2 enzyme is added to the reaction mixture.
-
Inhibitor Incubation: The test compound (e.g., diclofenac) at various concentrations is added to the enzyme solution and pre-incubated.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Termination and Analysis: The reaction is stopped after a specific time, and the amount of prostaglandin (e.g., PGE2) produced is quantified using methods like LC-MS/MS or ELISA.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration causing 50% inhibition) is determined.
Prostaglandin E2 (PGE2) Measurement by ELISA
This is a common method for quantifying the production of PGE2 in biological samples.
Protocol Outline:
-
Sample Preparation: Biological samples (e.g., cell culture supernatants, plasma) are collected and diluted as necessary.
-
Competitive Binding: Samples or standards are added to a microplate pre-coated with anti-PGE2 antibodies, along with a fixed amount of HRP-labeled PGE2. The sample/standard PGE2 competes with the labeled PGE2 for antibody binding sites.
-
Incubation and Washing: The plate is incubated to allow for binding, followed by washing to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate for HRP is added, which develops a color in proportion to the amount of bound HRP-labeled PGE2.
-
Detection: The reaction is stopped, and the absorbance is read using a microplate reader. The concentration of PGE2 in the samples is determined by comparing their absorbance to a standard curve.
Cytokine Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This method is used to quantify the mRNA levels of specific cytokines.
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from cells or tissues of interest.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template in a PCR reaction with primers specific for the cytokine of interest (e.g., TNF-α, IL-1β). A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used for detection.
-
Data Analysis: The amount of amplified product is measured in real-time. The expression level of the target cytokine mRNA is normalized to a housekeeping gene and quantified.
Conclusion
The mechanism of action of this compound is predicated on its bioconversion to aceclofenac and its subsequent metabolites, most notably diclofenac. The therapeutic efficacy of this compound stems from the potent and preferential inhibition of the COX-2 enzyme, leading to a marked reduction in the synthesis of pro-inflammatory prostaglandins. Furthermore, its modulatory effects on key inflammatory cytokines contribute to its overall anti-inflammatory profile. The information presented in this guide provides a comprehensive overview of the molecular and cellular mechanisms, supported by quantitative data and established experimental methodologies, to aid in further research and development in the field of anti-inflammatory therapeutics.
References
- 1. arborassays.com [arborassays.com]
- 2. gene-quantification.de [gene-quantification.de]
- 3. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. | Semantic Scholar [semanticscholar.org]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
Spectroscopic Data Analysis of Aceclofenac Methyl Ester: A Technical Guide
Introduction
Aceclofenac (B1665411) methyl ester, chemically known as methyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate, is a key derivative and a significant impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), aceclofenac. Its proper identification and characterization are crucial for quality control and drug development processes. This technical guide provides a comprehensive overview of the spectroscopic analysis of aceclofenac methyl ester, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Chemical Structure and Properties
-
IUPAC Name: Methyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate
-
Synonyms: Aceclofenac Impurity D, Methyl aceclofenac
-
Molecular Formula: C₁₇H₁₅Cl₂NO₄[1]
-
Molecular Weight: 368.21 g/mol [1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H NMR and ¹³C NMR provide critical information about the arrangement of atoms.
2.1.1 ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, the methylene protons of the ester side chain, and the methyl protons of the ester. The chemical shifts are influenced by the electronic environment of the protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 9.5 | Singlet | 1H | -NH |
| ~ 7.5 - 6.9 | Multiplet | 7H | Aromatic Protons |
| ~ 4.7 | Singlet | 2H | -O-CH₂-C=O |
| ~ 3.8 | Singlet | 2H | -CH₂-Ar |
| ~ 3.7 | Singlet | 3H | -O-CH₃ |
Note: The predicted chemical shifts are based on the known spectrum of aceclofenac and typical values for a methyl ester group. Actual experimental values may vary slightly.
2.1.2 ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 171 | C=O (ester) |
| ~ 169 | C=O (ester) |
| ~ 143 - 120 | Aromatic Carbons |
| ~ 65 | -O-CH₂- |
| ~ 52 | -O-CH₃ |
| ~ 39 | -CH₂-Ar |
Note: These are predicted chemical shifts based on the structure and data from related compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H group, aromatic C-H bonds, ester carbonyl groups, and C-O bonds.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~ 3320 | Medium | N-H Stretch |
| ~ 3050 | Medium | Aromatic C-H Stretch |
| ~ 2950 | Medium | Aliphatic C-H Stretch |
| ~ 1770 | Strong | C=O Stretch (ester) |
| ~ 1740 | Strong | C=O Stretch (ester) |
| ~ 1580, 1500 | Medium-Strong | Aromatic C=C Bending |
| ~ 1250 | Strong | C-O Stretch (ester) |
| ~ 750 | Strong | C-Cl Stretch |
Note: The predicted absorption frequencies are based on the known spectrum of aceclofenac and characteristic ester absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected, along with fragment ions resulting from the cleavage of the ester and other bonds.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 367/369/371 | [M]⁺ Molecular ion (isotopic pattern due to two chlorine atoms) |
| 294 | [M - COOCH₃]⁺ |
| 276 | [M - OCH₂COOCH₃]⁺ |
| 242 | [M - CH₂COOCH₂COOCH₃]⁺ |
Note: The fragmentation pattern is predicted based on the structure of the molecule.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum, ensuring good resolution and mass accuracy.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. The fragmentation pattern can be used to confirm the structure of the molecule.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Predicted Mass Spectrometry Fragmentation of this compound
The following diagram illustrates the predicted fragmentation pathway for this compound in a mass spectrometer.
Caption: Predicted MS Fragmentation Pathway.
References
Aceclofenac Methyl Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of aceclofenac (B1665411) methyl ester, a significant derivative and impurity of the non-steroidal anti-inflammatory drug (NSAID) aceclofenac. This document covers its fundamental chemical properties, synthesis, and analytical characterization. It is intended to be a valuable resource for researchers and professionals involved in the study, synthesis, and quality control of aceclofenac and its related compounds.
Chemical and Physical Properties
Aceclofenac methyl ester is the methyl ester derivative of aceclofenac. Its chemical identity and key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 139272-66-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₇H₁₅Cl₂NO₄ | [1][2][3] |
| Molecular Weight | 368.21 g/mol | [1][2][3] |
| IUPAC Name | (2-methoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | [2][4] |
| Synonyms | Aceclofenac Impurity D, Methyl Ester of Aceclofenac | [2][7][8] |
| Melting Point | 108-109°C | [2] |
| Boiling Point | 448.4±45.0 °C (Predicted) | [2] |
| Density | 1.370±0.06 g/cm³ (Predicted) | [2] |
| Solubility | DMF: 30mg/mL; DMSO: 30mg/mL; Ethanol: 10mg/mL | [2] |
Synthesis of this compound
This compound is primarily synthesized from its parent compound, aceclofenac. A common laboratory-scale synthesis involves the direct methylation of aceclofenac.
Experimental Protocol: Direct Methylation of Aceclofenac
This protocol is based on general esterification methods for carboxylic acids.
Materials:
-
Aceclofenac
-
Methanol (B129727) (reagent grade)
-
Concentrated Sulfuric Acid (as catalyst)
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve aceclofenac in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent to obtain crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Analytical Methods
The analysis of aceclofenac and its impurities, including the methyl ester, is crucial for quality control in pharmaceutical formulations. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
Experimental Protocol: HPLC Analysis
This is a general-purpose HPLC method that can be adapted for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A common mobile phase for aceclofenac analysis is a mixture of phosphate buffer and methanol.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). From this, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: Typically 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column temperature: Ambient or controlled (e.g., 25°C)
-
Detection wavelength: Determined by the UV spectrum of this compound (typically around 273 nm for aceclofenac).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound by its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
Mechanism of Action of Parent Compound: Aceclofenac
This compound is primarily of interest as a derivative and impurity of aceclofenac. The biological activity of aceclofenac provides the context for its importance. Aceclofenac is a non-steroidal anti-inflammatory drug that exhibits its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, with a preference for COX-2.[5][9]
The inhibition of COX-2 reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5][7][9][10] This selective inhibition of COX-2 over COX-1 is thought to contribute to a better gastrointestinal safety profile compared to non-selective NSAIDs.[5]
Conclusion
This compound is a key compound in the context of the synthesis and analysis of aceclofenac. A thorough understanding of its properties, synthesis, and analytical behavior is essential for researchers and professionals in the pharmaceutical sciences. This guide provides a foundational overview to support these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 139272-66-5 [m.chemicalbook.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. This compound | C17H15Cl2NO4 | CID 46783545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Aceclofenac? [synapse.patsnap.com]
- 6. This compound | 139272-66-5 [chemicalbook.com]
- 7. Overview of Aceclofenac: Uses, Mechanism of Action, DMF [chemxpert.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Solubility and Stability of Aceclofenac and its Methyl Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific data on the solubility and stability of the non-steroidal anti-inflammatory drug (NSAID) aceclofenac (B1665411), and its primary derivative, aceclofenac methyl ester. Due to the limited availability of direct data for this compound, this guide leverages the extensive research on the parent compound, aceclofenac, to infer and project the physicochemical properties of its ester. This compound is recognized primarily as an impurity and a metabolite of aceclofenac.[1]
Introduction to Aceclofenac and this compound
Aceclofenac is a phenylacetic acid derivative with potent analgesic and anti-inflammatory properties.[2] Chemically, it is 2-[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxyacetic acid. It belongs to the Biopharmaceutics Classification System (BCS) Class II, indicating low solubility and high permeability.[2] The poor aqueous solubility of aceclofenac presents a challenge in the development of oral dosage forms.[3]
This compound, or methyl 2-(2-((2,6-dichlorophenyl)amino)phenylacetoxy)acetate, is a derivative where the carboxylic acid group of aceclofenac is esterified with a methyl group.[4] This structural modification is expected to increase its lipophilicity.
Below are the chemical structures of aceclofenac and this compound.
Caption: Chemical Structures of Aceclofenac and its Methyl Ester.
Solubility Profile
This compound
Direct solubility data for this compound is sparse. However, available information indicates its solubility in various organic solvents.
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Ethanol | 10 mg/mL |
Table 1: Solubility of this compound in Various Solvents. [5][6]
Aceclofenac
The solubility of aceclofenac is pH-dependent and has been extensively studied in various media.
| Solvent/Medium | Solubility |
| Water | Poor aqueous solubility |
| Alcohols | Freely soluble |
| 0.1 N HCl | Practically insoluble |
| pH 6.8 Phosphate Buffer | Slightly soluble |
Table 2: Qualitative Solubility of Aceclofenac. [2][7]
Stability Profile and Degradation Pathway
Forced Degradation Studies of Aceclofenac
Forced degradation studies reveal that aceclofenac is susceptible to hydrolysis and photolysis.
| Stress Condition | Observations |
| Acidic Hydrolysis | Degradation occurs, with diclofenac (B195802) being a major degradation product. |
| Alkaline Hydrolysis | Significant degradation, also yielding diclofenac. |
| Neutral Hydrolysis | Susceptible to degradation. |
| Oxidative (H₂O₂) | Stable. |
| Thermal | Stable in solid form. |
| Photolytic | Degradation observed in solution. |
Table 3: Summary of Forced Degradation Studies on Aceclofenac.
The primary degradation pathway for aceclofenac under hydrolytic conditions involves the cleavage of the ester linkage, yielding diclofenac. A similar pathway is expected for this compound, which would also hydrolyze to form diclofenac.
Caption: Proposed Degradation Pathway for Aceclofenac and its Methyl Ester.
Experimental Protocols
Detailed experimental protocols for the solubility and stability testing of this compound are not published. The following are representative protocols for the parent drug, aceclofenac, which can be adapted for its ester derivative.
Solubility Determination
A typical protocol for determining the solubility of aceclofenac involves the following steps:
Caption: General Workflow for Solubility Determination.
Stability-Indicating HPLC Method for Aceclofenac
A common method for assessing the stability of aceclofenac and separating it from its degradation products is by High-Performance Liquid Chromatography (HPLC).
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a pH-adjusting agent (e.g., phosphoric acid) in a specific ratio (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Table 4: Typical HPLC Parameters for Aceclofenac Stability Studies. [8]
Forced Degradation Study Protocol
A generalized workflow for conducting forced degradation studies is as follows:
Caption: Experimental Workflow for Forced Degradation Studies.
Discussion and Conclusion
The solubility and stability of this compound are critical parameters for its use as a reference standard and in pharmaceutical development. While direct and comprehensive data for the methyl ester are limited, the extensive information available for aceclofenac provides a strong foundation for understanding its physicochemical behavior.
The esterification of the carboxylic acid group in aceclofenac to form the methyl ester is expected to increase its lipophilicity and, consequently, its solubility in organic solvents, while decreasing its aqueous solubility. The available data for this compound confirms its solubility in common organic solvents like DMF, DMSO, and ethanol.[5][6]
The stability profile of this compound is likely to mirror that of aceclofenac, with a notable susceptibility to hydrolysis at the ester linkage, which would lead to the formation of diclofenac. This hydrolysis can be expected under both acidic and basic conditions. The stability towards oxidation, heat, and light is anticipated to be similar to aceclofenac.
For researchers and drug development professionals, it is crucial to conduct specific solubility and stability studies on this compound to establish its precise characteristics. The experimental protocols outlined in this guide for aceclofenac can serve as a robust starting point for developing and validating methods for its methyl ester derivative. The use of a validated stability-indicating analytical method is paramount to accurately quantify the compound and its potential degradants.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ijrpr.com [ijrpr.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. This compound | C17H15Cl2NO4 | CID 46783545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 139272-66-5 [m.chemicalbook.com]
- 6. This compound | 139272-66-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Aceclofenac Methyl Ester: A Novel Diclofenac Derivative for Advanced Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of pain and inflammation management. Aceclofenac (B1665411), a well-established NSAID, serves as a prodrug for the widely used diclofenac (B195802), offering an improved gastrointestinal safety profile. This technical guide explores the synthesis, characterization, and potential biological evaluation of a novel derivative, aceclofenac methyl ester. By modifying the carboxylic acid moiety of aceclofenac, this esterified compound presents a new avenue for research into altered pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced therapeutic efficacy and safety. This document provides detailed experimental protocols, data presentation frameworks, and visual representations of key pathways and workflows to guide researchers in the exploration of this promising compound.
Introduction: The Rationale for Derivatization
Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain. However, its use is associated with gastrointestinal side effects due to direct irritation by its free carboxylic acid group. Aceclofenac was developed as a prodrug to mitigate this issue; it is absorbed and then metabolized to diclofenac and another active metabolite, 4'-hydroxy-diclofenac.
The esterification of aceclofenac to form this compound represents a further step in the chemical modification of this drug lineage. The primary hypothesis behind this derivatization is that the methyl ester form may:
-
Enhance lipophilicity, potentially altering absorption and tissue penetration.
-
Modify the rate of conversion to the active metabolite, diclofenac, thereby influencing the duration of action and side-effect profile.
-
Serve as a novel chemical entity with unique pharmacological properties.
This guide provides a comprehensive framework for the synthesis and evaluation of this compound.
Synthesis and Characterization
The synthesis of this compound from aceclofenac is a straightforward esterification reaction. The following protocol outlines a standard laboratory procedure.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via acid-catalyzed esterification of aceclofenac.
Materials:
-
Aceclofenac (1 mole equivalent)
-
Methanol (B129727) (Anhydrous, 20 mole equivalents)
-
Sulfuric Acid (Concentrated, 0.1 mole equivalent)
-
Sodium Bicarbonate (Saturated solution)
-
Anhydrous Sodium Sulfate
-
Hexane
-
Ethyl Acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aceclofenac in anhydrous methanol.
-
Catalysis: Slowly add concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Wash subsequently with distilled water until the aqueous layer is neutral.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to yield the pure product.
Physicochemical Characterization
Confirmation of the synthesis and purity of this compound would be achieved using standard analytical techniques. The expected results are summarized in the table below.
| Parameter | Method | Expected Result |
| Molecular Weight | Mass Spectrometry (MS) | Expected [M+H]⁺ peak at m/z 368.08, corresponding to the molecular formula C₁₇H₁₅Cl₂NO₄. |
| Proton NMR | ¹H NMR (400 MHz, CDCl₃) | A characteristic singlet peak around δ 3.7 ppm corresponding to the methyl ester (-OCH₃) protons. |
| Purity | High-Performance Liquid Chromatography (HPLC) | >98% purity with a distinct retention time compared to the starting material, aceclofenac. |
| Melting Point | Melting Point Apparatus | A sharp melting point, distinct from that of aceclofenac (approx. 150-152°C). |
Biological Evaluation: A Proposed Workflow
The biological activity of this compound would be evaluated to determine its efficacy and mechanism of action, with the primary assumption that it acts as a prodrug of diclofenac. The overall workflow for this evaluation is depicted below.
In Vitro Studies: COX Inhibition and Hydrolysis
Experimental Protocol: COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory activity (IC₅₀) of this compound, aceclofenac, and diclofenac against COX-1 and COX-2 enzymes.
Procedure:
-
A commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical) will be used.
-
The test compounds (this compound, aceclofenac, diclofenac) will be prepared in a suitable solvent (e.g., DMSO) at various concentrations.
-
The reaction will be initiated by adding arachidonic acid (substrate) to a mixture of the enzyme (COX-1 or COX-2) and the test compound.
-
The reaction will be allowed to proceed for a specified time at 37°C.
-
The production of prostaglandin (B15479496) E₂ (PGE₂) will be measured using an appropriate method, such as ELISA or a colorimetric assay.
-
The IC₅₀ values will be calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Expected Data: The following table presents hypothetical IC₅₀ values based on the expected prodrug nature of aceclofenac and its methyl ester.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Diclofenac | 0.1 | 0.01 | 10 |
| Aceclofenac | > 100 | 15 | - |
| This compound | > 150 | 25 | - |
The higher IC₅₀ values for aceclofenac and its methyl ester would support the hypothesis that they are prodrugs with low intrinsic activity against COX enzymes before being metabolized to diclofenac.
Signaling Pathway of Action
The primary mechanism of action for diclofenac, the active metabolite, is the inhibition of the cyclooxygenase (COX) pathway, which blocks the conversion of arachidonic acid into prostaglandins.
In Vivo Anti-Inflammatory Activity
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.
Procedure:
-
Wistar rats will be divided into groups (n=6 per group): Vehicle control, Diclofenac (positive control), Aceclofenac, and this compound.
-
The test compounds will be administered orally at a predetermined dose.
-
After 1 hour, 0.1 mL of 1% carrageenan solution will be injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of inhibition of edema will be calculated for each group relative to the vehicle control group.
Expected Data: The following table shows hypothetical data for the percentage inhibition of paw edema at 3 hours post-carrageenan injection.
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.07 | - |
| Diclofenac (10 mg/kg) | 0.30 ± 0.05 | 64.7% |
| Aceclofenac (10 mg/kg) | 0.35 ± 0.06 | 58.8% |
| This compound (10 mg/kg) | 0.40 ± 0.08 | 52.9% |
These results would allow for a comparative assessment of the in vivo efficacy of the compounds.
Conclusion and Future Directions
This compound represents a logical next step in the chemical exploration of the diclofenac family of NSAIDs. The provided protocols and frameworks offer a clear path for its synthesis, characterization, and comprehensive biological evaluation. The key research questions to be answered are whether the methyl ester modification offers any advantages in terms of pharmacokinetics, tissue distribution, or safety profile compared to aceclofenac. Future studies should focus on detailed pharmacokinetic profiling to understand the rate and extent of its conversion to diclofenac and on chronic inflammatory models to assess its long-term efficacy and safety. This novel derivative holds the potential to refine the therapeutic application of one of the most important classes of anti-inflammatory drugs.
The Biological Profile of Aceclofenac Methyl Ester: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclofenac (B1665411), a phenylacetic acid derivative, is a well-established non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties.[1] Its clinical efficacy in managing pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis is well-documented.[1][2] Aceclofenac methyl ester, a derivative of aceclofenac, is primarily recognized as a key intermediate in the synthesis of aceclofenac and is also found as an impurity.[3] While extensive research has elucidated the biological activities of aceclofenac, specific data on the pharmacological profile of its methyl ester are limited in publicly available literature. This technical guide, therefore, summarizes the known biological activities of the parent compound, aceclofenac, as a predictive framework for understanding the potential therapeutic actions of this compound. This document also outlines standard experimental protocols for evaluating such activities and visualizes key pathways and workflows.
Core Biological Activities of Aceclofenac
The primary mechanism of action of aceclofenac involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][4]
Anti-inflammatory and Analgesic Activity
Aceclofenac exhibits a preferential inhibition of COX-2 over COX-1.[2] COX-1 is constitutively expressed and plays a role in gastrointestinal mucosal protection, while COX-2 is induced during inflammation.[2] This selective inhibition is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1]
Beyond COX inhibition, aceclofenac has been shown to modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[2]
| Biological Activity | Key Findings for Aceclofenac | Potential Implication for this compound |
| Anti-inflammatory | Preferential inhibitor of COX-2. Reduces prostaglandin (B15479496) E2 (PGE2) synthesis. Suppresses pro-inflammatory cytokines (IL-1β, TNF-α). | Likely to possess anti-inflammatory properties, potentially with altered potency and selectivity profile. |
| Analgesic | Effective in reducing pain in various musculoskeletal disorders.[1] | Expected to exhibit analgesic effects, mediated through the inhibition of prostaglandin synthesis. |
Potential Anticancer Activity
Emerging research suggests that some NSAIDs, including aceclofenac, may possess anticancer properties.[5][6] The anti-inflammatory environment is known to contribute to tumor progression, and by modulating inflammatory pathways, NSAIDs may exert anti-neoplastic effects. Studies have indicated that aceclofenac can inhibit the growth of various cancer cell lines.[5][6] A nanoemulsion formulation of aceclofenac with citronellol (B86348) demonstrated significant antiproliferative activity against melanoma cell lines, inducing cell cycle arrest and apoptosis.[5][6]
| Biological Activity | Key Findings for Aceclofenac | Potential Implication for this compound |
| Anticancer | Has shown antiproliferative effects in various cancer cell lines.[5][6] A combination nanoemulsion showed potent cytotoxicity against melanoma cells.[5][6] | May exhibit anticancer properties, warranting further investigation into its effects on cancer cell proliferation and survival pathways. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound. Below are standard experimental protocols for key assays.
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin, EDTA, and glutathione.
-
Substrate: Arachidonic acid.
-
Procedure:
-
The test compound (this compound) at various concentrations is pre-incubated with the enzyme (COX-1 or COX-2) in the assay buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at 37°C and then terminated.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated.
In Vivo Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in a rat model of acute inflammation.
Methodology:
-
Animals: Wistar or Sprague-Dawley rats.
-
Inducing Agent: 1% solution of carrageenan in saline.
-
Procedure:
-
Animals are fasted overnight.
-
The test compound (this compound) or vehicle is administered orally or intraperitoneally.
-
After a specified pre-treatment time (e.g., 60 minutes), carrageenan is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.
In Vivo Acetic Acid-Induced Writhing Test (Analgesic)
Objective: To assess the peripheral analgesic activity of this compound.
Methodology:
-
Animals: Swiss albino mice.
-
Inducing Agent: 0.6% solution of acetic acid in saline.
-
Procedure:
-
The test compound (this compound) or vehicle is administered orally or intraperitoneally.
-
After a specified pre-treatment time (e.g., 30 minutes), acetic acid is injected intraperitoneally.
-
The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.
In Vitro Cancer Cell Viability Assay (Anticancer)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., melanoma, breast, colon).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability dye.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound (this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of cell viability (IC50) is calculated.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms and processes involved.
Caption: Simplified COX-2 inflammatory pathway and the inhibitory action of aceclofenac.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion
While this compound is primarily known as a synthetic intermediate, its structural relationship to aceclofenac suggests a similar spectrum of biological activities. The well-established anti-inflammatory, analgesic, and potential anticancer properties of aceclofenac, predominantly mediated through COX-2 inhibition, provide a strong foundation for investigating the pharmacological profile of its methyl ester. The experimental protocols outlined in this guide offer a standardized approach for the comprehensive evaluation of this compound. Further research is warranted to delineate the specific biological activities and therapeutic potential of this compound.
References
- 1. Synthesis, hydrolysis kinetics and pharmacological evaluation of aceclofenac prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Nonsteroidal anti-inflammatory drugs (Chapter 34) - Anesthetic Pharmacology [cambridge.org]
- 5. Aceclofenac/Citronellol Oil Nanoemulsion Repurposing Study: Formulation, In Vitro Characterization, and In Silico Evaluation of Their Antiproliferative and Pro-Apoptotic Activity against Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aceclofenac/Citronellol Oil Nanoemulsion Repurposing Study: Formulation, In Vitro Characterization, and In Silico Evaluation of Their Antiproliferative and Pro-Apoptotic Activity against Melanoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Aceclofenac and its Metabolites
A Note on Aceclofenac (B1665411) Methyl Ester: Extensive literature searches did not yield specific in vitro experimental protocols or biological activity data for aceclofenac methyl ester (CAS 139272-66-5). This compound is primarily documented as a potential impurity in aceclofenac preparations or a precursor in its synthesis.[1][2] While some commercial suppliers suggest it has anti-inflammatory and analgesic properties, this is not substantiated by published, peer-reviewed research in the context of in vitro studies.[3]
Therefore, the following application notes and protocols are provided for aceclofenac , the well-characterized parent drug, and its primary metabolites. These protocols can serve as a foundational reference for researchers interested in the non-steroidal anti-inflammatory drug (NSAID) class to which aceclofenac belongs. Any investigation into the specific biological effects of this compound would require the development and validation of new protocols.
Introduction to Aceclofenac
Aceclofenac is a potent NSAID with marked anti-inflammatory and analgesic properties, commonly used in the management of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.[] Its mechanism of action is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[] Aceclofenac exhibits a degree of selectivity for COX-2 over COX-1, which may contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[5] In addition to COX inhibition, aceclofenac has been shown to modulate the production of various inflammatory cytokines and affect cell adhesion molecules.[6]
Key In Vitro Effects of Aceclofenac and its Metabolites
-
Inhibition of Pro-inflammatory Mediators: Aceclofenac and its metabolites, 4'-hydroxyaceclofenac (B13806639) and diclofenac, have been demonstrated to inhibit the production of key inflammatory molecules.
-
Modulation of Cytokine Production: The production of interleukins, such as IL-6 and IL-1β, is significantly affected by aceclofenac.
-
Chondroprotective Effects: Aceclofenac may also exert protective effects on cartilage, a crucial aspect of its utility in treating arthritic conditions.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of aceclofenac and its metabolites on COX enzymes and their effects on the production of various inflammatory mediators.
Table 1: Inhibitory Activity (IC50) of Aceclofenac and its Metabolites on COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Aceclofenac | >100 | 0.77 |
| 4'-hydroxyaceclofenac | >100 | 36 |
| Diclofenac | 0.6 | 0.04 |
| Data sourced from a human whole blood assay.[6][7] |
Table 2: Effect of Aceclofenac and its Metabolites on Inflammatory Mediator Production in Human Chondrocytes
| Compound (at 30 µM) | Inhibition of IL-6 Production | Inhibition of PGE2 Synthesis | Effect on IL-8 Production | Inhibition of Nitric Oxide Production (LPS-stimulated) |
| Aceclofenac | Significant Decrease | Full Blockade | No Effect | No Effect |
| 4'-hydroxyaceclofenac | Significant Decrease | Full Blockade | Slight Decrease | Inhibition |
| Diclofenac | Significant Decrease | Full Blockade | No Effect | Inhibition |
| Data based on studies using IL-1β or LPS-stimulated human chondrocytes.[6][7] |
Signaling Pathways
The primary mechanism of action for aceclofenac involves the inhibition of the cyclooxygenase pathway, which is a key component of the arachidonic acid cascade.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to evaluate the anti-inflammatory effects of aceclofenac.
Cell Culture of Human Articular Chondrocytes
This protocol describes the isolation and culture of human chondrocytes, a relevant cell type for studying the effects of anti-inflammatory drugs for arthritis.
Workflow Diagram:
Protocol:
-
Tissue Source: Obtain human articular cartilage from femoral heads or tibial plateaus following joint replacement surgery, with appropriate ethical approval and patient consent.
-
Digestion: Mince the cartilage into small pieces and digest with a protease (e.g., Pronase) followed by collagenase in a serum-free medium.
-
Isolation: Filter the cell suspension to remove undigested tissue and collect the chondrocytes by centrifugation.
-
Culture: Resuspend the chondrocytes in a suitable culture medium such as DMEM/F12 supplemented with 10% fetal bovine serum (FBS) and antibiotics. Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Once the cells reach confluence, they can be treated with inflammatory stimuli like Interleukin-1 beta (IL-1β) or Lipopolysaccharide (LPS) in the presence or absence of varying concentrations of aceclofenac (e.g., 1 to 30 µM) for a specified duration (e.g., 72 hours).[6]
Measurement of Prostaglandin E2 (PGE2) Production
This protocol outlines the quantification of PGE2 in cell culture supernatants, a direct measure of COX-2 activity.
Protocol:
-
Sample Collection: After treating the cultured chondrocytes as described in section 5.1, collect the cell culture supernatants.
-
Quantification: Measure the concentration of PGE2 in the supernatants using a specific radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Express the results as pg/mL or ng/mL of PGE2. Compare the levels of PGE2 in treated groups to the stimulated and unstimulated control groups.
Quantification of Cytokine Production (IL-6, IL-8)
This protocol describes the measurement of pro-inflammatory cytokine levels in cell culture supernatants.
Protocol:
-
Sample Collection: Collect the cell culture supernatants from the treated chondrocyte cultures.
-
Immunoassay: Use Enzyme Amplified Sensitivity Immunoassays (EASIA) or standard ELISA kits specific for human IL-6 and IL-8 to quantify their concentrations in the supernatants.[6]
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve and compare the results between different treatment groups.
Nitric Oxide (NO) Production Assay
This protocol measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the culture medium as an indicator of NO production.
Protocol:
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction: Determine the nitrite and nitrate (B79036) concentrations in the supernatants using a spectrophotometric method based on the Griess reaction.[6]
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the NO concentration from a standard curve.
Gene Expression Analysis by RT-qPCR
This protocol is for quantifying the mRNA levels of inflammatory genes to understand the effect of aceclofenac at the transcriptional level.
Protocol:
-
RNA Extraction: After treatment, lyse the chondrocytes and extract total RNA using a suitable RNA isolation kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform real-time qPCR using gene-specific primers for COX-2, inducible NO synthase (iNOS), and IL-1β, with a housekeeping gene (e.g., GAPDH) as an internal control.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated groups compared to the control group.
Conclusion
The provided protocols for aceclofenac offer a robust framework for the in vitro investigation of its anti-inflammatory properties. While there is a notable absence of specific experimental data for this compound in the scientific literature, the methodologies detailed here for the parent compound, aceclofenac, can provide a valuable starting point for any future research into the biological activities of its derivatives and related impurities. Researchers are strongly advised to validate and optimize these protocols for their specific experimental systems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. scbt.com [scbt.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Aceclofenac Methyl Ester in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclofenac (B1665411) is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties. It is a carboxymethyl ester of diclofenac (B195802) and functions primarily as a preferential inhibitor of cyclooxygenase-2 (COX-2). Aceclofenac methyl ester is a derivative of aceclofenac, and while it is less commonly studied than the parent compound, it is often synthesized as a prodrug to enhance lipophilicity and potentially alter pharmacokinetic properties. In cell culture assays, this compound is expected to exhibit biological activities similar to aceclofenac, likely through intracellular hydrolysis to the active parent drug.
These application notes provide an overview of the established and potential uses of aceclofenac and its methyl ester in in vitro settings, with detailed protocols for key cell-based assays.
Mechanism of Action
Aceclofenac exerts its anti-inflammatory effects primarily by inhibiting the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid.[1][2] This inhibition leads to the downregulation of inflammatory mediators including prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1] Additionally, aceclofenac has been shown to suppress the production of interleukin-6 (IL-6) and interfere with neutrophil adhesion to the endothelium.[1][3][4] Recent studies have also highlighted the anti-proliferative and pro-apoptotic effects of aceclofenac in various cancer cell lines.[5][6]
The primary metabolite of aceclofenac, 4'-hydroxyaceclofenac, also contributes to its activity by inhibiting COX-2.[4][5] It is presumed that this compound, upon entering the cell, is hydrolyzed by intracellular esterases to release aceclofenac, which then exerts its pharmacological effects.
Data Presentation
Table 1: In Vitro IC50 Values for COX Inhibition
| Compound | Target | Assay System | IC50 (µM) | Reference |
| Aceclofenac | COX-2 | Human Whole Blood | 0.77 | [3][4] |
| Aceclofenac | COX-1 | Human Whole Blood | >100 | [4] |
| 4'-hydroxyaceclofenac | COX-2 | Human Whole Blood | 36 | [4] |
| 4'-hydroxyaceclofenac | COX-1 | Human Whole Blood | >100 | [4] |
| Diclofenac | COX-1 | Human Whole Blood | 0.6 | [4] |
| Diclofenac | COX-2 | Human Whole Blood | 0.04 | [4] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cell lines.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to first dissolve the compound in a small amount of DMSO and then dilute it in the medium. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow them to about 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a predetermined duration (e.g., 24 hours). Include a vehicle control.
-
After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Anti-inflammatory Assay (Nitric Oxide and Cytokine Measurement)
This protocol is for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
LPS (from E. coli)
-
Griess Reagent system for Nitric Oxide (NO) determination
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS and no drug, a group with LPS only, and groups with LPS and different concentrations of the drug.
-
After 24 hours, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement:
-
Use the Griess Reagent system to measure the concentration of nitrite (B80452) (a stable product of NO) in the collected supernatants according to the manufacturer's protocol.
-
Briefly, mix equal volumes of supernatant and Griess reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with known concentrations of sodium nitrite should be prepared to quantify the results.
-
-
Cytokine Measurement:
-
Use specific ELISA kits to measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants according to the manufacturer's instructions.
-
Visualizations
Signaling Pathway of Aceclofenac's Anti-inflammatory Action
Caption: Aceclofenac's anti-inflammatory mechanism via COX-2 inhibition.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Logical Relationship for Apoptosis Detection
Caption: Apoptosis detection by Annexin V and Propidium Iodide staining.
References
- 1. Synthesis, hydrolysis kinetics and pharmacological evaluation of aceclofenac prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmascholars.com [pharmascholars.com]
- 5. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aceclofenac/Citronellol Oil Nanoemulsion Repurposing Study: Formulation, In Vitro Characterization, and In Silico Evaluation of Their Antiproliferative and Pro-Apoptotic Activity against Melanoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Aceclofenac Methyl Ester: An Analytical Reference Standard for Pharmaceutical Analysis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aceclofenac (B1665411) is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) valued for its analgesic and anti-inflammatory properties. As with any active pharmaceutical ingredient (API), rigorous quality control is essential to ensure its safety and efficacy. This involves the accurate identification and quantification of related substances and potential impurities. Aceclofenac methyl ester, a known process impurity and potential metabolite of aceclofenac, serves as a critical analytical reference standard for this purpose. These application notes provide detailed protocols for the synthesis, purification, and analytical characterization of this compound, establishing its suitability as a reference standard. Furthermore, a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound is presented, alongside a comparative analysis of its spectral properties against aceclofenac.
Introduction
Aceclofenac, chemically known as 2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid, is an NSAID used in the management of pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.[1][2] Its therapeutic action is primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[3][4] Aceclofenac exhibits a preferential inhibition of COX-2 over COX-1, which is associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[5]
During the synthesis of aceclofenac, and potentially as a metabolite, various related compounds can be formed. One such compound is this compound (2-methoxy-2-oxoethyl 2-[2-(2,6-dichloroanilino)phenyl]acetate), designated as Impurity D in the European Pharmacopoeia.[6][7] The presence and quantity of such impurities must be strictly controlled to ensure the quality, safety, and efficacy of the final drug product. Therefore, the availability of a highly purified and well-characterized analytical reference standard of this compound is paramount for pharmaceutical quality control laboratories.
This document provides comprehensive application notes and detailed experimental protocols for the use of this compound as an analytical reference standard. It is intended to guide researchers, scientists, and drug development professionals in the synthesis, purification, and analytical application of this standard for the accurate quantification of this compound in aceclofenac drug substances and formulations.
Physicochemical Properties
A clear differentiation between aceclofenac and its methyl ester is crucial for analytical purposes. The key physicochemical properties are summarized in the table below.
| Property | Aceclofenac | This compound |
| Chemical Structure | C₁₆H₁₃Cl₂NO₄ | C₁₇H₁₅Cl₂NO₄ |
| Molecular Weight | 354.18 g/mol [7] | 368.21 g/mol [6] |
| CAS Number | 89796-99-6[7] | 139272-66-5[6] |
| IUPAC Name | 2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid[7] | (2-methoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate[6] |
| Appearance | White or almost white crystalline powder | White Solid |
Experimental Protocols
Synthesis of this compound
A straightforward and efficient method for the synthesis of this compound is through the direct methylation of aceclofenac.[1]
Materials:
-
Aceclofenac
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfate (B86663) ((CH₃)₂SO₄)
-
Cooled Water
-
Round Bottom Flask
-
Magnetic Stirrer
-
Stirring Bar
-
Buchner Funnel and Flask
-
Filter Paper
Procedure:
-
In a clean, dry round bottom flask, dissolve 5 g of aceclofenac in 80 mL of anhydrous N,N-dimethylformamide.
-
To this solution, add 2.58 g of anhydrous potassium carbonate.
-
Stir the mixture at room temperature and then add 2.9 mL of dimethyl sulfate dropwise.
-
Continue stirring the reaction mixture at room temperature for approximately 4-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the reaction mixture into cooled water with continuous stirring.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cooled water to remove any residual DMF and salts.
-
Dry the synthesized this compound in a desiccator.
Purification of this compound for Use as an Analytical Reference Standard
To achieve the high purity required for an analytical reference standard, the synthesized this compound should be purified by recrystallization.
Materials:
-
Crude this compound
-
Erlenmeyer Flask
-
Hot Plate
-
Buchner Funnel and Flask
-
Filter Paper
-
Glass Rod
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of methanol to the flask, just enough to dissolve the solid upon heating.
-
Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Once dissolved, remove the flask from the hot plate and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of purified this compound will begin to form.
-
To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
The purity of the final product should be assessed by HPLC (as described in section 3.3) and should be >99.5% for use as a primary reference standard. Further characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry is recommended to confirm the structure.
Analytical Method for Quantification of this compound by HPLC
This section details a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method suitable for the quantification of this compound. This method can be used for the assay of the reference standard and for the determination of this compound as an impurity in aceclofenac.
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.05M Potassium Dihydrogen Phosphate (60:40 v/v), pH adjusted to 3.0 with orthophosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the test substance (e.g., aceclofenac API) and dissolve it in the mobile phase to a known concentration.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the sample solution.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Validation of the HPLC Method
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure its suitability for the intended purpose. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a chromatogram of a blank and a sample spiked with related substances.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations (e.g., 5-15 µg/mL) by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies, where a known amount of this compound is added to a sample matrix and the percentage recovery is calculated. The recovery should typically be within 98-102%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc. The precision is expressed as the relative standard deviation (%RSD) of a series of measurements, which should be ≤ 2%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Comparative Analytical Data
The structural similarity between aceclofenac and this compound necessitates the use of robust analytical techniques for their differentiation and quantification. Below is a summary of comparative spectral data.
Mass Spectrometry Data
Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern.
| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Aceclofenac | 354.0 | 278.0, 250.0, 215.0[2] |
| This compound | 368.2 | 296.1, 251.7 |
Note: Fragmentation patterns can vary depending on the ionization technique and collision energy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy is a powerful tool for structural elucidation and can clearly distinguish between aceclofenac and its methyl ester. The most notable difference is the presence of a singlet corresponding to the methyl ester protons in this compound.
| Proton Assignment | Aceclofenac (δ, ppm) | This compound (δ, ppm) |
| -OCH₃ | - | ~3.7 (s, 3H) |
| -OCH₂- | ~4.64 (s, 2H)[2] | ~4.7 (s, 2H) |
| -CH₂- | ~3.6 (s, 2H) | ~3.6 (s, 2H) |
| Aromatic Protons | 6.3 - 7.6 (m) | 6.3 - 7.6 (m) |
| -NH- | ~9.3 (s, 1H) | ~9.3 (s, 1H) |
| -COOH | ~13.0 (br s, 1H) | - |
Note: Chemical shifts (δ) are approximate and can vary depending on the solvent and instrument.
Visualizations
Signaling Pathway of Aceclofenac
Aceclofenac primarily exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.
References
- 1. RP-LC gradient elution method for simultaneous determination of thiocolchicoside, aceclofenac and related impurities in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. This compound | LGC Standards [lgcstandards.com]
Application Notes and Protocols for the Quantitative Analysis of Aceclofenac and its Methyl Ester Impurity in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclofenac (B1665411) is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) valued for its analgesic and anti-inflammatory properties. The quantitative analysis of aceclofenac and its related compounds in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This document provides detailed protocols and application notes for the quantitative determination of aceclofenac in biological samples. Additionally, it addresses aceclofenac methyl ester, a known process-related impurity, and outlines a strategy for its analysis.
Aceclofenac is metabolized in the body to several metabolites, with 4'-hydroxyaceclofenac (B13806639) being a major one.[1][2] The primary analytical technique for the quantification of aceclofenac and its metabolites in biological fluids is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3][4][5]
This compound: An Impurity Perspective
This compound, chemically known as methyl [[[2-[(2,6-dichlorophenyl) amino] phenyl] acetyl] oxy]acetate, is identified as "Aceclofenac Impurity D" in pharmacopeial standards.[6][7][8] It is considered a process-related impurity in the synthesis of aceclofenac.[9] While validated methods for the routine quantification of this compound in biological samples are not extensively documented in the reviewed literature, a similar LC-MS/MS approach to that of aceclofenac can be developed and validated using the commercially available reference standard.[9][10][11]
Experimental Protocols
This section details a validated LC-MS/MS method for the simultaneous determination of aceclofenac in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting aceclofenac from plasma samples.[4]
-
Reagents and Materials:
-
Human plasma (or other biological matrix)
-
Aceclofenac reference standard
-
Internal Standard (IS) solution (e.g., Flufenamic acid)[4]
-
Acetonitrile (B52724), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a specific volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Data Presentation
The following tables summarize the quantitative data from representative bioanalytical methods for aceclofenac.
Table 1: LC-MS/MS Method Parameters for Aceclofenac Quantification
| Parameter | Value | Reference |
| Instrumentation | Triple Quadrupole LC-MS/MS | [4] |
| Biological Matrix | Human Plasma | [4] |
| Sample Preparation | Protein Precipitation with Acetonitrile | [4] |
| Chromatography | Reverse-Phase C18 | [4] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid (80:20, v/v) | [4] |
| Flow Rate | 0.2 mL/min | [4] |
| Ionization Mode | ESI+ | [4] |
| Detection Mode | MRM | [4] |
Table 2: Validation Summary for Aceclofenac Bioanalytical Method
| Validation Parameter | Result | Reference |
| Linearity Range | 1 - 1000 ng/mL | [12] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Precision (% CV) | < 6.5% | [4] |
| Accuracy (% Recovery) | 93 - 103% | [4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [12] |
| Limit of Detection (LOD) | 2 ng/mL | [4] |
Mandatory Visualizations
Metabolic Pathway of Aceclofenac
Caption: Metabolic pathway of Aceclofenac in humans.
Experimental Workflow for Quantitative Analysis
Caption: Experimental workflow for aceclofenac analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Aceclofenac EP Impurity B | 15307-78-5 | SynZeal [synzeal.com]
- 3. Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | C17H15Cl2NO4 | CID 46783545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. wisdomlib.org [wisdomlib.org]
Application Notes and Protocols: Studying the Anti-inflammatory Effects of Aceclofenac Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclofenac (B1665411) is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties.[1][2] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[3] Aceclofenac exhibits preferential inhibition of COX-2 over COX-1.[1] The methyl ester of aceclofenac is a derivative designed to potentially enhance its therapeutic properties. This document provides a detailed protocol for researchers to study the anti-inflammatory effects of aceclofenac methyl ester, encompassing both in vitro and in vivo methodologies.
Mechanism of Action
Aceclofenac exerts its anti-inflammatory effects through multiple pathways. It is metabolized to active compounds, including diclofenac, which are potent inhibitors of both COX-1 and COX-2 enzymes.[4] This inhibition leads to a reduction in the production of prostaglandins, particularly PGE2, at sites of inflammation.[4] Furthermore, aceclofenac and its metabolites have been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3] While the direct effects on the NF-κB and MAPK signaling pathways are still under investigation, it is plausible that this compound modulates these key inflammatory cascades.
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the anti-inflammatory properties of this compound.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through key signaling pathways.
Caption: Inhibition of the COX pathway by this compound metabolites.
Caption: Potential modulation of the NF-κB pathway by this compound.
Experimental Protocols
In Vitro Assays
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Prepare various concentrations of this compound in culture medium.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate the cells for 24 hours before collecting the supernatant for subsequent assays.
-
2. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the non-toxic concentration range of this compound.
-
Procedure:
-
After the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Nitric Oxide (NO) Assay (Griess Assay)
-
Purpose: To quantify the production of nitric oxide, a pro-inflammatory mediator.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.
-
4. Prostaglandin E2 (PGE2) ELISA
-
Purpose: To measure the level of PGE2, a key inflammatory prostaglandin.
-
Procedure:
-
Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.
-
Briefly, add cell culture supernatants to wells pre-coated with a capture antibody.
-
Add a detection antibody conjugated to an enzyme.
-
Add the substrate and measure the colorimetric change using a microplate reader at 450 nm.
-
5. Cytokine (TNF-α and IL-6) ELISA
-
Purpose: To quantify the levels of pro-inflammatory cytokines.
-
Procedure:
-
Utilize commercial ELISA kits for TNF-α and IL-6.
-
The principle is similar to the PGE2 ELISA, involving capture and detection antibodies to quantify the specific cytokine concentrations in the cell culture supernatant.
-
In Vivo Assay
Carrageenan-Induced Paw Edema in Rats
-
Purpose: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Divide the animals into groups (e.g., control, vehicle, this compound at different doses, and a positive control like indomethacin).
-
Administer this compound or the respective control substances orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Data Presentation
Note: The following data is for the parent compound, aceclofenac, and is provided as a reference. Similar trends are expected for this compound, but empirical validation is required.
Table 1: In Vitro Anti-inflammatory Activity of Aceclofenac
| Parameter | Cell Type | Stimulant | IC50 / Effect | Reference |
| COX-2 Inhibition | Whole Blood | - | 0.77 µM | [1][5] |
| COX-1 Inhibition | Whole Blood | - | >100 µM | [1][5] |
| PGE2 Production | Human Chondrocytes | IL-1β | Significant inhibition | [5][4] |
| IL-6 Production | Human Chondrocytes | IL-1β/LPS | Significant inhibition | [1][5] |
| Nitric Oxide Production | Human Chondrocytes | IL-1β/LPS | No significant effect | [1][5] |
Table 2: In Vivo Anti-inflammatory Activity of Aceclofenac in Carrageenan-Induced Paw Edema
| Treatment | Dose | Time (hours) | % Inhibition of Edema | Reference |
| Aceclofenac | 10 mg/kg | 3 | ~50% | [6] |
| Indomethacin (Positive Control) | 10 mg/kg | 3 | ~60% | [7] |
Conclusion
This application note provides a comprehensive framework for investigating the anti-inflammatory effects of this compound. The detailed protocols for both in vitro and in vivo studies, coupled with an understanding of the underlying signaling pathways, will enable researchers to thoroughly characterize the pharmacological profile of this compound. The provided data for aceclofenac serves as a benchmark for these future studies.
References
- 1. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of Aceclofenac Methyl Ester in Prostaglandin Synthesis Inhibition Studies
Introduction
Aceclofenac (B1665411) is a non-steroidal anti-inflammatory drug (NSAID) widely used for its potent analgesic and anti-inflammatory properties in managing conditions like osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.[1][2] Its primary mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis, which are key mediators of inflammation, pain, and fever.[2][3] Aceclofenac is the carboxymethyl ester of diclofenac (B195802) and is known to be a preferential inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][4][5][6][7] Aceclofenac methyl ester, a derivative of aceclofenac, serves as a compound for in vitro studies investigating the molecular pathways of prostaglandin synthesis inhibition. It is presumed to act as a prodrug, being metabolized intracellularly to active forms like aceclofenac and diclofenac, which then exert their inhibitory effects on COX enzymes.[8]
These application notes provide detailed protocols for researchers and drug development professionals to study the inhibitory effects of this compound on prostaglandin synthesis, focusing on key in vitro assays.
Mechanism of Action
The anti-inflammatory effects of aceclofenac and its metabolites stem from their ability to suppress the production of prostaglandins (B1171923), particularly Prostaglandin E2 (PGE2). This is achieved by inhibiting the activity of cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced by inflammatory stimuli and is responsible for producing prostaglandins that mediate inflammation and pain.[2][4] Aceclofenac exhibits a higher selectivity for inhibiting COX-2 over COX-1, which contributes to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][3][4]
Upon entering the cell, aceclofenac is converted to active metabolites, including diclofenac and 4'-hydroxyaceclofenac.[8] These metabolites are potent inhibitors of both COX-1 and COX-2, contributing significantly to the overall therapeutic effect.[8][9] The inhibition of COX-2 leads to a downstream reduction in the synthesis of PGE2 from arachidonic acid, thereby alleviating inflammatory symptoms.[3]
References
- 1. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Aceclofenac? [synapse.patsnap.com]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. researchgate.net [researchgate.net]
- 7. Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability | Journal of Evolution of Medical and Dental Sciences [jemds.in]
- 8. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Cyclooxygenase (COX) Enzyme Inhibition Assays Using Aceclofenac Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Two main isoforms of this enzyme have been identified: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory NSAIDs.
Aceclofenac (B1665411) is recognized as a preferential COX-2 inhibitor.[1] It demonstrates a significant inhibitory effect on COX-2, which is involved in inflammation, while having a lesser effect on COX-1, which is associated with gastrointestinal side effects.[1][2] Interestingly, studies have shown that aceclofenac itself has minimal direct inhibitory effect on COX enzymes in short-term in vitro assays.[3][4] Its anti-inflammatory properties are largely attributed to its intracellular conversion to active metabolites, such as diclofenac (B195802) and 4'-hydroxy diclofenac, which are potent COX inhibitors.[3][4][5] Aceclofenac displays selectivity towards COX-2 with an IC50 of 0.77uM, while its IC50 for COX-1 is greater than 100uM.[6]
This application note provides a detailed protocol for evaluating the inhibitory activity of aceclofenac methyl ester, a derivative of aceclofenac, on COX-1 and COX-2 enzymes. The provided methodology can be adapted for screening other potential NSAIDs and characterizing their inhibitory profiles.
Data Presentation
The inhibitory potential of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to determine the selectivity of the compound. A higher ratio indicates greater selectivity for COX-2.
Table 1: Cyclooxygenase Inhibition Data for Reference Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Aceclofenac | >100[6] | 0.77[6] | >129.87 |
| Diclofenac | 0.43[3] | 0.024[3] | 17.92 |
| This compound | To be determined | To be determined | To be determined |
Data for this compound to be determined using the protocol below.
Experimental Protocols
This section details the in vitro colorimetric assay for determining the COX-1 and COX-2 inhibitory activity of this compound. This protocol is based on commercially available COX inhibitor screening assay kits.
Principle
The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials and Reagents
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)
-
This compound (test compound)
-
Reference Inhibitors (e.g., Aceclofenac, Diclofenac, Celecoxib)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Experimental Workflow
Caption: Experimental workflow for the in vitro COX inhibition assay.
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the test compound and reference inhibitors in assay buffer. The final concentration of DMSO in the assay should be less than 1%.
-
Prepare all other reagents according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Background Wells: Add 150 µl of assay buffer and 10 µl of heme.
-
100% Initial Activity Wells: Add 150 µl of assay buffer, 10 µl of heme, and 10 µl of the appropriate enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add 150 µl of assay buffer, 10 µl of heme, 10 µl of the enzyme, and 10 µl of the diluted test compound or reference inhibitor.
-
-
Incubation:
-
Incubate the plate for 5 minutes at 25°C.
-
-
Reaction Initiation and Measurement:
-
Add 20 µl of the colorimetric substrate solution (TMPD).
-
Add 20 µl of arachidonic acid solution to initiate the reaction.
-
Immediately read the absorbance at 590 nm using a microplate reader. Take readings every minute for up to 5 minutes to obtain the initial velocity of the reaction.
-
Data Analysis
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
Where:
-
V_control is the reaction rate in the absence of the inhibitor (100% initial activity).
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway
Caption: COX signaling pathway and the inhibitory action of this compound.
Conclusion
This application note provides a comprehensive protocol for the in vitro evaluation of this compound as a COX inhibitor. By determining the IC50 values for both COX-1 and COX-2, researchers can ascertain the potency and selectivity of this compound. This information is critical for the development of new anti-inflammatory drugs with improved efficacy and safety profiles. The understanding that aceclofenac acts as a prodrug highlights the importance of considering metabolic activation in drug design and screening cascades.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. researchgate.net [researchgate.net]
- 3. Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolytic activity is essential for aceclofenac to inhibit cyclooxygenase in rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Aceclofenac Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aceclofenac (B1665411) methyl ester. Our aim is to help you identify and resolve common issues related to impurities and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of aceclofenac methyl ester?
A1: The most frequently observed impurities are typically process-related and can include unreacted starting materials, byproducts of side reactions, and degradation products. The primary impurities of concern include:
-
Diclofenac (B195802) (Impurity A): The starting material for many synthetic routes. Its presence indicates an incomplete reaction.
-
Diclofenac Methyl Ester (Impurity B): This can form as a byproduct, particularly if the reaction conditions are not carefully controlled.[1]
-
Aceclofenac Ethyl Ester (Impurity E): This impurity may be present if ethanol (B145695) is used as a solvent or is present as a contaminant in the methanol (B129727).[1]
-
1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one (Impurity I): This can be formed through the acid-catalyzed cyclization of diclofenac.[1]
Q2: What is the general synthetic route for this compound?
A2: A common method for synthesizing this compound (also known as Aceclofenac Impurity D) involves the direct esterification of aceclofenac or the reaction of a salt of diclofenac with a methyl haloacetate. One established method is the direct methylation of aceclofenac.[1] Another approach involves the reaction of diclofenac sodium with methyl chloroacetate (B1199739) in a suitable solvent.
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the reaction progress and quantifying impurities.[2][3][4] A validated Reversed-Phase HPLC (RP-HPLC) method can separate this compound from the starting materials and key impurities, allowing for accurate assessment of reaction completion and purity of the product.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: High Levels of Unreacted Diclofenac (Impurity A)
Possible Causes & Solutions
| Potential Cause | Recommended Action |
| Inadequate Reaction Time | Monitor the reaction progress using TLC or HPLC. Extend the reaction time until the starting material is consumed to an acceptable level. |
| Insufficient Catalyst | If using an acid catalyst (e.g., sulfuric acid), ensure the correct stoichiometric amount is used. The catalyst can be crucial for driving the esterification to completion. |
| Low Reaction Temperature | Esterification reactions often require heating. Gradually increase the reaction temperature and monitor the effect on the reaction rate and impurity profile. Be cautious, as excessive heat can lead to degradation. |
| Poor Quality Reagents | Ensure that the diclofenac and other reagents are of high purity. Impurities in the starting materials can inhibit the reaction. |
Problem 2: Presence of Diclofenac Methyl Ester (Impurity B)
Possible Causes & Solutions
| Potential Cause | Recommended Action |
| Side Reaction of Diclofenac | This impurity can arise from the direct esterification of unreacted diclofenac. Optimizing the reaction to favor the formation of this compound is key. This can involve adjusting the stoichiometry of the reactants. |
| Reaction with Methanol | If the synthesis starts from diclofenac, direct esterification with methanol will produce this impurity. Ensure the reaction conditions are optimized for the addition of the methyl acetate (B1210297) group rather than just the methyl group. |
| Hydrolysis of this compound | Under certain pH and temperature conditions, the desired product can hydrolyze back to diclofenac, which can then be esterified to diclofenac methyl ester. Control the pH and temperature of the work-up and purification steps. |
Problem 3: Formation of Aceclofenac Ethyl Ester (Impurity E)
Possible Causes & Solutions
| Potential Cause | Recommended Action |
| Contaminated Methanol | The presence of ethanol as an impurity in the methanol solvent will lead to the formation of the corresponding ethyl ester. Use high-purity, anhydrous methanol. |
| Use of Ethanol as a Solvent | If ethanol is used as the reaction solvent, the formation of the ethyl ester is expected. If the methyl ester is the desired product, methanol must be used as the reactant and solvent. |
Illustrative Data on Impurity Profiles
Disclaimer: The following tables are illustrative examples to demonstrate how reaction conditions can influence impurity profiles. The data is based on general principles of organic synthesis and is not derived from a specific experimental study found in the search results.
Table 1: Illustrative Effect of Temperature on Impurity Formation
| Reaction Temperature (°C) | This compound (%) | Diclofenac (Impurity A) (%) | Diclofenac Methyl Ester (Impurity B) (%) | Total Other Impurities (%) |
| 40 | 75.2 | 20.1 | 3.5 | 1.2 |
| 60 | 92.5 | 4.3 | 2.1 | 1.1 |
| 80 | 90.1 | 2.5 | 4.8 | 2.6 |
Table 2: Illustrative Effect of Catalyst Concentration on Product Purity
| Catalyst Conc. (mol%) | This compound (%) | Diclofenac (Impurity A) (%) | Diclofenac Methyl Ester (Impurity B) (%) | Total Other Impurities (%) |
| 1 | 80.5 | 15.3 | 3.1 | 1.1 |
| 5 | 95.1 | 2.2 | 1.8 | 0.9 |
| 10 | 94.8 | 1.9 | 2.5 | 0.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound via direct esterification.
Materials:
-
Aceclofenac
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (for work-up)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Dissolve aceclofenac in an excess of anhydrous methanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: HPLC Analysis of this compound and Impurities
This protocol outlines a general RP-HPLC method for the analysis of this compound and its common impurities.[2][3][4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH adjusted) |
| Elution | Isocratic or gradient, depending on the separation requirements |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 275 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample in the mobile phase to prepare a stock solution.
-
Perform serial dilutions to prepare working standards and sample solutions of appropriate concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks corresponding to this compound and its impurities based on their retention times, which are determined by injecting reference standards.
-
Quantify the impurities by comparing their peak areas to that of a reference standard of a known concentration.
Visualizations
Caption: Synthetic pathway for this compound and formation of common impurities.
Caption: A logical workflow for troubleshooting common impurities in this compound synthesis.
References
Technical Support Center: Improving Aceclofenac Methyl Ester Solubility for In vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of aceclofenac (B1665411) methyl ester in in vitro experiments. Given that aceclofenac methyl ester is a derivative of aceclofenac, much of the guidance is based on established methods for improving the solubility of the parent compound, aceclofenac, a known BCS Class II drug with low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: Precipitation of poorly soluble compounds like this compound in aqueous-based cell culture media is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: Aceclofenac and its derivatives are inherently hydrophobic, leading to poor solubility in water-based solutions like cell culture media.
-
Solvent Shock: When a concentrated stock solution of your compound, typically dissolved in an organic solvent like DMSO, is added to the aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce the solubility of the compound.
-
pH and Temperature: The pH and temperature of the medium can influence the solubility of the compound.
-
High Final Concentration: Exceeding the solubility limit of the compound in the final culture medium will lead to precipitation.
Q2: What is the difference between aceclofenac and this compound, and will solubility enhancement techniques for aceclofenac work for its methyl ester?
A2: this compound is an ester derivative of aceclofenac. The fundamental chemical structures are very similar, which means they share comparable physicochemical properties, including poor aqueous solubility. Therefore, solubility enhancement strategies that are effective for aceclofenac are highly likely to be applicable and effective for this compound. These techniques address the common challenge of dispersing a hydrophobic molecule in an aqueous environment.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Based on available data, the following solvents can be used to prepare stock solutions of this compound:
-
Dimethylformamide (DMF): ~30 mg/mL
-
Dimethyl sulfoxide (B87167) (DMSO): ~30 mg/mL[1]
-
Ethanol: ~10 mg/mL[1]
For in vitro experiments, DMSO is a common choice. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%, and ideally at or below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can I pre-dissolve this compound directly in the culture medium?
A4: Directly dissolving this compound in culture medium is generally not recommended due to its low aqueous solubility. This can lead to an unknown and inconsistent final concentration of the dissolved compound. Preparing a concentrated stock solution in a suitable organic solvent and then diluting it into the medium is the standard and recommended practice.
Troubleshooting Guide: Precipitation in In vitro Experiments
If you are encountering precipitation of this compound in your experiments, consider the following troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock solution to media | Solvent Shock: The rapid change in polarity causes the compound to fall out of solution. | 1. Reduce the volume of stock solution added: Prepare a more concentrated stock solution so that a smaller volume is needed for the final dilution. 2. Slowly add the stock solution: Add the stock solution dropwise to the medium while gently vortexing or swirling to facilitate mixing and dispersion. 3. Pre-warm the media: Adding the stock solution to media that is at 37°C can sometimes improve solubility. |
| Precipitation observed after some time in the incubator | Compound instability or exceeding solubility limit over time. | 1. Check for compound degradation: Ensure the compound is stable under your experimental conditions (temperature, pH, light exposure). 2. Lower the final concentration: The working concentration may be too high for the compound's solubility in the complex biological medium. Perform a dose-response curve to determine the optimal, non-precipitating concentration range. |
| Cloudy or hazy appearance of the culture medium | Fine precipitate or microbial contamination. | 1. Microscopic examination: Check the culture under a microscope to distinguish between chemical precipitate and microbial growth (e.g., bacteria, yeast).[2][3] 2. Sterile filtration: If it is a chemical precipitate, you can try to sterile-filter the final solution, but be aware that this may reduce the final concentration of your compound. It is better to address the root cause of the precipitation. |
| Inconsistent experimental results | Variable amounts of dissolved compound due to precipitation. | 1. Optimize the dissolution method: Implement one of the solubility enhancement techniques described below to ensure a consistent and known concentration of the dissolved compound. 2. Visually inspect for precipitation: Always visually check your prepared solutions for any signs of precipitation before adding them to your cells. |
Strategies for Improving this compound Solubility
Several techniques have been successfully employed to enhance the aqueous solubility of aceclofenac and are applicable to its methyl ester.
Use of Co-solvents
Preparing a stock solution in a water-miscible organic solvent is the most straightforward approach.
-
Common Solvents: DMSO, DMF, and Ethanol.
-
Key Consideration: The final concentration of the organic solvent in the cell culture medium should be minimized to avoid toxicity to the cells. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming water-soluble inclusion complexes.[4][5][6][7]
-
Commonly Used Cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD).[4][5]
-
Benefit: This method can significantly increase the aqueous solubility of aceclofenac, with studies showing a marked enhancement in dissolution rate.[4][7]
Solid Dispersions
Solid dispersions involve dispersing the drug in an inert, hydrophilic carrier matrix at a solid state. This can enhance solubility by reducing particle size and changing the drug from a crystalline to an amorphous form.
-
Common Carriers: Polyethylene glycols (e.g., PEG 6000), Poloxamers (e.g., Poloxamer 188, 407), and polyvinylpyrrolidone (B124986) (PVP K30).[1][8][9]
-
Preparation Methods: Solvent evaporation, kneading, and melting methods.[9][10]
Nanoformulations
Reducing the particle size of the compound to the nanometer range can dramatically increase its surface area, leading to improved solubility and dissolution rates.
-
Types of Nanoformulations:
-
Benefit: Nanoformulations have been shown to significantly improve the bioavailability of aceclofenac, indicating enhanced solubility.[13][14][15]
Quantitative Data on Solubility Enhancement of Aceclofenac
The following tables summarize the solubility of aceclofenac in various solvents and the improvements achieved with different enhancement techniques. This data, while specific to aceclofenac, provides a valuable reference for this compound.
Table 1: Solubility of Aceclofenac in Different Solvents
| Solvent/Medium | pH | Solubility (mg/mL) | Reference(s) |
| Water | - | Practically insoluble | [7][10] |
| 0.1 M HCl | 1.2 | 0.027 ± 0.010 | [16][17] |
| Acetate Buffer | 4.5 | 0.199 ± 0.010 | [16][17] |
| Phosphate Buffer | 6.8 | 5.628 ± 0.010 | [16][17] |
| Almond Oil | - | 9.153 | [18] |
| Oleic Acid | - | 8.560 | [18] |
Table 2: Improvement of Aceclofenac Solubility with Different Techniques
| Technique | Carrier/Method | Drug:Carrier Ratio | Solubility Improvement | Reference(s) |
| Cyclodextrin Complexation | β-cyclodextrin | 1:2 | 12.7-fold increase in dissolution rate | [7] |
| Solid Dispersion | PEG 6000 | 1:2 | Max. solubility of 1.28 ± 0.041 mg/mL in pH 6.8 buffer | [10][11] |
| Nanoemulsion | - | - | Highest solubility of 198.53 mg/mL | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution.
-
Sterilization: If necessary, sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Aceclofenac-β-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is adapted for aceclofenac and can be a starting point for this compound.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: In a mortar, accurately weigh the calculated amounts of this compound and β-cyclodextrin.
-
Kneading: Add a small amount of a water:methanol (1:1 v/v) mixture to the powder to form a thick paste. Knead the paste for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder. This powder can then be dissolved in the aqueous medium for your experiment.
Visualizations
Signaling Pathway of Aceclofenac's Anti-inflammatory Action
Aceclofenac primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2. This leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Caption: Mechanism of action of aceclofenac.
Experimental Workflow for Improving Solubility
This workflow outlines the logical steps a researcher can take to address the issue of poor compound solubility for in vitro experiments.
References
- 1. oaji.net [oaji.net]
- 2. emulatebio.com [emulatebio.com]
- 3. benchchem.com [benchchem.com]
- 4. Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A top-down technique to improve the solubility and bioavailability of aceclofenac: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.usm.my [web.usm.my]
- 7. asianpubs.org [asianpubs.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Co-Delivery of Aceclofenac and Methotrexate Nanoparticles Presents an Effective Treatment for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. longdom.org [longdom.org]
- 12. Formulation design and evaluation of aceclofenac nanogel for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Formulation of Aceclofenac Tablets Using Nanosuspension as Granulating Agent: An Attempt to Enhance Dissolution Rate and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
optimization strategies for aceclofenac methyl ester synthesis yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of aceclofenac (B1665411) methyl ester.
Troubleshooting Guide
Issue 1: Low or No Yield of Aceclofenac Methyl Ester
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to reaction equilibrium, reagent quality, and reaction conditions.
Possible Causes & Solutions:
-
Presence of Water: Esterification reactions are typically equilibrium-limited. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants (aceclofenac and methanol), thereby reducing the yield of the methyl ester.[1]
-
Troubleshooting:
-
Ensure all reagents, especially the methanol (B129727) and any solvents, are anhydrous.
-
Use a dehydrating agent, such as molecular sieves or anhydrous sodium sulfate (B86663), in the reaction mixture to remove water as it is formed.[1]
-
For Fischer esterification, employing a Dean-Stark apparatus can be effective in removing water azeotropically.[2]
-
-
-
Insufficient Catalyst Activity: The acid catalyst plays a crucial role in protonating the carbonyl group of aceclofenac, making it more susceptible to nucleophilic attack by methanol.
-
Troubleshooting:
-
Verify the concentration and quality of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Consider using a stronger acid catalyst or a Lewis acid catalyst.
-
Ensure the catalyst has not been neutralized by any basic impurities in the starting materials.
-
-
-
Suboptimal Reaction Temperature: The rate of esterification is temperature-dependent.
-
Troubleshooting:
-
If the reaction is too slow, a moderate increase in temperature can enhance the reaction rate. For many esterification reactions, temperatures between 60°C and 110°C are effective.[1]
-
However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature should be determined experimentally.
-
-
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
-
Troubleshooting:
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Extend the reaction time until the starting material is consumed.
-
-
Issue 2: Formation of Significant Impurities
Q: I am observing significant impurity peaks in my crude product analysis. What are the likely impurities and how can I minimize their formation?
A: The formation of impurities is a common challenge in the synthesis of this compound. The primary impurities are typically unreacted starting materials and byproducts from side reactions.
Common Impurities & Minimization Strategies:
-
Diclofenac: Aceclofenac can undergo hydrolysis back to diclofenac, especially in the presence of water and acid.
-
Minimization: As with addressing low yield, minimizing the water content in the reaction is critical.
-
-
Unreacted Aceclofenac: Incomplete esterification will result in the presence of the starting material.
-
Minimization: Drive the reaction to completion by using a large excess of methanol and ensuring sufficient reaction time and catalyst activity.
-
-
Side Products from High Temperatures: Elevated temperatures can lead to decomposition or other unwanted side reactions.
-
Minimization: Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to avoid significant byproduct formation.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify the this compound from the crude reaction mixture. What are some effective purification strategies?
A: Purification of this compound typically involves removing unreacted starting materials, the catalyst, and any byproducts.
Purification Techniques:
-
Work-up Procedure:
-
After the reaction is complete, the mixture is typically cooled and the excess methanol is removed under reduced pressure.
-
The residue can be dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and the acid catalyst. This is followed by a water wash to remove any remaining salts.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is evaporated.
-
-
Crystallization:
-
The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture, such as ethyl acetate/hexane (B92381) or methanol.
-
-
Column Chromatography:
-
For highly pure product, silica (B1680970) gel column chromatography may be necessary. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound include:
-
Direct Methylation of Aceclofenac: This involves the direct reaction of aceclofenac with a methylating agent. A simple and convenient method is the direct methylation of aceclofenac.[3]
-
Fischer Esterification: This is a classic method involving the reaction of aceclofenac with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4]
-
Reaction with Diazomethane or TMS-Diazomethane: Diazomethane is a highly effective reagent for converting carboxylic acids to methyl esters.[5][6] Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative to diazomethane.[7]
Q2: How can I drive the Fischer esterification reaction towards a higher yield of the methyl ester?
A2: According to Le Chatelier's principle, you can increase the yield of the ester by:
-
Using a Large Excess of Methanol: Since methanol is one of the reactants, using it in a large excess will shift the equilibrium towards the product side. Often, methanol can be used as the solvent for the reaction.[2]
-
Removing Water: As mentioned in the troubleshooting guide, removing the water byproduct as it is formed will drive the equilibrium towards the formation of the ester.[2]
Q3: What are the safety precautions I should take when working with diazomethane?
A3: Diazomethane is a toxic and potentially explosive gas. It should be handled with extreme caution in a well-ventilated fume hood. It is recommended to generate it in situ for immediate use and to use specialized glassware with flame-polished joints to avoid explosions.[6] Due to these hazards, using a safer alternative like TMS-diazomethane is often preferred.[7]
Q4: How can I monitor the progress of my esterification reaction?
A4: The progress of the reaction can be monitored by:
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the consumption of the starting material (aceclofenac) and the formation of the product (this compound). The ester will typically have a higher Rf value than the carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage conversion of the starting material and the yield of the product.
Data Presentation
Table 1: Comparison of Catalysts for Transesterification of Vegetable Oils to Fatty Acid Methyl Esters (FAMEs) - An Analogous Reaction
| Catalyst Type | Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Molar Ratio (Methanol:Oil) | Yield (%) | Reference |
| Homogeneous (Base) | KOH | - | 3.5 | 9:1 | 92 | [8] |
| Heterogeneous (Base) | CaO | - | 5.5 | 18:1 | 96 | [8] |
| Heterogeneous (Acid) | Sulfonated Carbonaceous Material | - | - | - | - | [9] |
| Biocatalyst | Lipase | - | - | - | - | [9] |
Note: This table presents data from biodiesel production, which is a transesterification reaction. While not a direct synthesis of this compound, it provides a useful comparison of different catalyst types for esterification.
Table 2: Effect of Temperature on Esterification and Transesterification Yields (Analogous Reactions)
| Reaction | Temperature (°C) | Effect on Yield | Reference |
| Transesterification of Black Seed and Castor Oil | 40 | Lower Yield | [10] |
| 50 | Increased Yield | [10] | |
| 60 | Optimal Yield (93%) | [10] | |
| 70 | Decreased Yield | [10] | |
| 80 | Further Decreased Yield | [10] | |
| Esterification of Oleic Acid | 523 K (250°C) | Increased conversion from 80% to ~93% with an increase from 523 K to 563 K | [11] |
Note: These data are from analogous esterification and transesterification reactions and illustrate the general trend of how temperature can affect reaction yield.
Experimental Protocols
Protocol 1: Direct Methylation of Aceclofenac (Conceptual)
This protocol is based on the principle of direct methylation as described for aceclofenac impurities.[3]
-
Dissolution: Dissolve aceclofenac in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Methylating Agent: Cool the solution in an ice bath. Slowly add a methylating agent. For a laboratory scale, this could be a reagent like methyl iodide in the presence of a non-nucleophilic base (e.g., potassium carbonate). For a safer and more efficient methylation, TMS-diazomethane can be used.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench any remaining methylating agent. If a base like potassium carbonate was used, filter the solid. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Fischer Esterification of Aceclofenac
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aceclofenac and a large excess of anhydrous methanol (which also acts as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~5 mol%).
-
Reflux: Heat the mixture to reflux and maintain the temperature. The reaction time can range from a few hours to overnight. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Methyl Ester Synthesis using TMS-Diazomethane
This protocol is adapted from a general procedure for methyl esterification using TMS-diazomethane.[7]
-
Dissolution: Dissolve aceclofenac in a mixture of a non-polar solvent like diethyl ether or hexane and methanol (e.g., a 7:2 ratio) in a flask at 0°C (ice bath).
-
Addition of TMS-Diazomethane: Slowly add a solution of TMS-diazomethane (typically in hexane) dropwise to the stirred solution of aceclofenac. Evolution of nitrogen gas will be observed.
-
Reaction: Stir the reaction mixture at 0°C for a few hours, monitoring the progress by TLC. If the reaction is not complete, an additional portion of TMS-diazomethane can be added.
-
Quenching and Evaporation: Allow the reaction mixture to warm to room temperature. Any excess TMS-diazomethane can be quenched by the careful addition of a few drops of acetic acid. Concentrate the mixture in vacuo.
-
Purification: The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
Visualizations
Caption: Workflow for Fischer Esterification of Aceclofenac.
Caption: Troubleshooting Logic for Low Synthesis Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI EUROPE N.V. [tcichemicals.com]
- 8. Comprehensive comparison of hetero-homogeneous catalysts for fatty acid methyl ester production from non-edible jatropha curcas oil | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Aceclofenac Methyl Ester
Welcome to the technical support center for the purification of aceclofenac (B1665411) methyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of aceclofenac methyl ester?
A1: During the synthesis of this compound, several impurities can arise from the starting materials, side reactions, or degradation. The most common impurities include:
-
Unreacted Aceclofenac: The starting material, aceclofenac, can remain if the esterification reaction does not go to completion.
-
Diclofenac and its Methyl Ester: Diclofenac is a related compound and a potential impurity in the aceclofenac starting material. Its methyl ester can also be formed during the reaction.[1][2]
-
Byproducts from the Methylating Agent: Depending on the method of esterification, byproducts from the reagents used (e.g., dimethyl sulfate, methyl iodide) can be present.
-
Degradation Products: Aceclofenac and its ester can be susceptible to degradation under harsh reaction or purification conditions, such as high temperatures or extreme pH.[3]
Q2: How can I effectively remove unreacted aceclofenac from my this compound product?
A2: Separating unreacted aceclofenac from its methyl ester is a critical purification step.[4] Several methods can be employed:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since aceclofenac (a carboxylic acid) is more polar than its methyl ester, they can be separated on a silica (B1680970) gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).[5]
-
Recrystallization: This technique can be effective if a solvent system is identified in which the solubility of aceclofenac and its methyl ester differ significantly. For instance, recrystallization from methanol (B129727) has been used for the purification of aceclofenac.[4][6]
-
Liquid-Liquid Extraction: An acidic wash (e.g., with a dilute solution of sodium bicarbonate) can be used to deprotonate the carboxylic acid group of the unreacted aceclofenac, making it soluble in the aqueous phase, while the less polar methyl ester remains in the organic phase.[7]
Q3: My purified this compound shows low purity by HPLC analysis. What are the potential causes and solutions?
A3: Low purity of the final product can be due to several factors. The troubleshooting workflow below can help identify and resolve the issue.
Caption: Troubleshooting workflow for low purity of this compound.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Co-elution of aceclofenac and its methyl ester.
-
Broad peaks and poor resolution in collected fractions.
Possible Causes:
-
Inappropriate solvent system.
-
Overloading of the column.
-
Improperly packed column.
Solutions:
-
Optimize the Solvent System:
-
Perform thin-layer chromatography (TLC) with different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) to find the optimal mobile phase for separation.
-
-
Reduce Sample Load:
-
Ensure the amount of crude product loaded onto the column is appropriate for the column size. A general rule is not to exceed a 1:20 ratio of sample to silica gel by weight.
-
-
Proper Column Packing:
-
Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally preferred.
-
Issue 2: Low Yield After Recrystallization
Symptoms:
-
A significant loss of product after the recrystallization process.
Possible Causes:
-
The product is too soluble in the chosen recrystallization solvent.
-
Cooling the solution too quickly, leading to the precipitation of impurities.
-
Using an excessive amount of solvent.
Solutions:
-
Select an Appropriate Solvent:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Slow Cooling:
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.
-
-
Minimize Solvent Usage:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Quantitative Data Summary
The following table summarizes the expected purity and yield of this compound with different purification methods.
| Purification Method | Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Column Chromatography | >99% | 60-80% | High purity, good for complex mixtures. | Time-consuming, requires large solvent volumes. |
| Recrystallization | 95-98% | 70-90% | Simple, cost-effective, good for large scale. | May not remove all impurities, potential for product loss. |
| Liquid-Liquid Extraction | 90-95% | 85-95% | Fast, good for removing acidic/basic impurities. | Lower purity, may require further purification. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow it to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the packed silica gel.
-
Elution: Start the elution with the initial mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Caption: Experimental workflow for purification by column chromatography.
Protocol 2: Purification by Recrystallization
-
Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., methanol). Heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Vacuum Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of the solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Specified Impurities of Aceclofenac | Semantic Scholar [semanticscholar.org]
- 3. veeprho.com [veeprho.com]
- 4. CN108383745B - Preparation method of aceclofenac - Google Patents [patents.google.com]
- 5. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmascholars.com [pharmascholars.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Aceclofenac Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of aceclofenac (B1665411) and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work to enhance the solubility of aceclofenac derivatives.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SD-01 | Low drug content and/or poor yield in solid dispersions. | 1. Inefficient mixing of drug and carrier. 2. Degradation of the drug or carrier during preparation (e.g., thermal degradation in the fusion method). 3. Loss of material during the solvent evaporation process. | 1. Ensure thorough mixing by using a high-shear mixer or by dissolving both components in a common solvent. 2. For the fusion method, use the lowest possible temperature and shortest heating time. Consider using a solvent-based method for heat-sensitive compounds. 3. Optimize the solvent evaporation process by using a rotary evaporator to ensure controlled removal of the solvent and minimize material loss. |
| SD-02 | Solid dispersion fails to significantly improve the dissolution rate. | 1. The drug has not been converted to an amorphous state and remains crystalline within the polymer matrix. 2. The chosen polymer is not suitable for the drug. 3. The drug-to-carrier ratio is not optimal. | 1. Confirm the physical state of the drug in the solid dispersion using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). A lack of sharp crystalline peaks in PXRD or the absence of the drug's melting endotherm in DSC suggests amorphization.[1][2] 2. Screen a variety of hydrophilic carriers such as PEG 6000, PVP K-30, HPMC, or Soluplus®.[3][4] 3. Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4) to find the optimal ratio for dissolution enhancement.[1][5] |
| CD-01 | Inefficient complexation with cyclodextrins. | 1. The cavity size of the cyclodextrin (B1172386) is not appropriate for the aceclofenac derivative. 2. The method of complexation is not optimal. 3. The stoichiometry of the complex is not 1:1, requiring different molar ratios. | 1. While β-cyclodextrin is commonly used, consider testing other cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) which has higher aqueous solubility.[6] 2. Compare different preparation methods such as physical mixing, kneading, and solvent evaporation to determine the most effective technique for your specific derivative. The kneading method has shown to be effective for aceclofenac.[7] 3. Conduct a phase solubility study to determine the stoichiometry of the complex and its stability constant. This will help in optimizing the drug-to-cyclodextrin molar ratio.[8] |
| NF-01 | Particle size of nanoformulation is too large or shows a wide distribution (high Polydispersity Index - PDI). | 1. Inappropriate stabilizer or concentration. 2. Suboptimal processing parameters (e.g., sonication time/power, homogenization pressure). 3. Aggregation of nanoparticles upon storage. | 1. Screen different stabilizers (e.g., HPMC, PVP K30, sodium lauryl sulfate) and their concentrations.[9][10] 2. Optimize the energy input during particle size reduction. For precipitation-ultrasonication methods, adjust the sonication amplitude and duration.[9] For high-pressure homogenization, vary the pressure and number of cycles.[11] 3. Ensure adequate surface coverage with the stabilizer to prevent particle aggregation. Zeta potential measurements can help assess the stability of the nanosuspension.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to improve the aqueous solubility of aceclofenac and its derivatives?
A1: The most common and effective strategies include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix (e.g., PEG 6000, PVP, HPMC) to create an amorphous solid dispersion. This can be achieved through methods like solvent evaporation or fusion (melting).[1][3][13]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin, which have a hydrophobic inner cavity and a hydrophilic outer surface. This encapsulation enhances the drug's solubility in water.[7][14][15]
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range, which increases the surface area available for dissolution. Techniques include preparing nanocrystals, nanosuspensions, or nanoemulsions.[9][16][17][18]
-
Co-solvency and Hydrotropy: Using a mixture of solvents (co-solvents) or hydrotropic agents to increase the solubility of the drug in an aqueous solution.[19][20][21]
Q2: How do I choose the right polymer for my solid dispersion?
A2: The choice of polymer is critical and depends on the physicochemical properties of your aceclofenac derivative. A good starting point is to screen commonly used hydrophilic polymers like polyethylene (B3416737) glycols (e.g., PEG 6000), polyvinylpyrrolidone (B124986) (e.g., PVP K-30), and cellulose (B213188) derivatives (e.g., HPMC).[1] The selection should be based on factors like drug-polymer miscibility, the ability of the polymer to prevent drug recrystallization, and the desired dissolution profile. Characterization techniques like DSC can help assess drug-polymer interactions.
Q3: What is the significance of the drug-to-carrier ratio in solid dispersions and cyclodextrin complexes?
A3: The drug-to-carrier ratio significantly impacts the solubility and dissolution rate. Generally, a higher proportion of the hydrophilic carrier leads to better dissolution. However, an excessively high carrier concentration might not provide further benefits and can increase the final dosage form's bulk. It is essential to investigate different ratios (e.g., 1:1, 1:2, 1:4) to find the optimal balance between enhanced solubility and formulation practicality.[1][5] For cyclodextrin complexes, the molar ratio is crucial for efficient complexation.[15]
Q4: How can I confirm that I have successfully prepared an amorphous solid dispersion or a cyclodextrin inclusion complex?
A4: Several analytical techniques can be used for characterization:
-
Powder X-ray Diffraction (PXRD): A crystalline drug will show sharp, characteristic peaks, while an amorphous form will exhibit a halo pattern. The disappearance or reduction in the intensity of the drug's crystalline peaks in the formulation indicates successful amorphization or complexation.[1][22]
-
Differential Scanning Calorimetry (DSC): The melting endotherm of the crystalline drug will be absent or shifted in an amorphous solid dispersion or an inclusion complex.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic vibrational bands of the drug can indicate interactions with the carrier, suggesting complex formation.[1][8]
Q5: What are the advantages of nanoformulations over other solubility enhancement techniques?
A5: Nanoformulations offer several advantages, including a significant increase in the surface area-to-volume ratio, which leads to a faster dissolution rate according to the Noyes-Whitney equation. This can result in improved oral bioavailability.[9][18][23] Nanoformulations like nanosuspensions can be versatile and used in various dosage forms, including tablets and oral liquids.[10]
Data on Solubility and Dissolution Enhancement of Aceclofenac
The following tables summarize quantitative data from various studies on enhancing the solubility of aceclofenac.
Table 1: Solubility of Aceclofenac in Different Media
| Medium | Solubility | Reference |
| Distilled Water | 0.056 ± 0.01 mg/mL | [2] |
| Distilled Water | 0.0753 ± 0.021 mg/mL | |
| 0.1 N HCl (pH 1.2) | 0.0214 ± 0.012 mg/mL | |
| Phosphate (B84403) Buffer (pH 6.8) | 1.28 ± 0.041 mg/mL (with PEG 6000 solid dispersion 1:2) | [1] |
| Phosphate Buffer (pH 7.4) | 5.76 ± 1.23 mg/mL |
Table 2: Dissolution Enhancement of Aceclofenac using Solid Dispersions
| Carrier | Drug:Carrier Ratio | Method | Dissolution in 60 mins (%) | Reference |
| Pure Aceclofenac | - | - | 44.5 ± 6.0 | [2] |
| PEG 6000 | 1:2 | Solvent Evaporation | > 80 | [1] |
| PVP K-30 | 1:4 | Hot Melt | ~84 (in 50 mins) | [3] |
| HPMC | 1:3 | Solvent Wetting | 70.33 ± 6.10 (in 180 mins, pH 7.4) | |
| Dextrose | 1:3 | Solvent Wetting | 76.65 ± 6.50 (in 180 mins, pH 7.4) |
Table 3: Enhancement of Aceclofenac Bioavailability with Different Formulations
| Formulation | Cmax (µg/mL) | AUC (µgh/mL) | Fold Increase in Bioavailability | Reference |
| Pure Aceclofenac | 1.96 ± 0.17 | - | - | [17] |
| Nanocrystals | 3.75 ± 0.28 | - | - | [17] |
| Aceclofenac-βCD (1:2) Complex | - | 49.20 | ~3.9 | [7] |
| Nanoemulsion (transdermal) | - | - | 2.95 (vs. oral tablet) | [16] |
Experimental Protocols
Protocol 1: Preparation of Aceclofenac Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Accurately weigh aceclofenac and the selected hydrophilic carrier (e.g., PEG 6000) in the desired ratio (e.g., 1:2 w/w).
-
Dissolve both the drug and the carrier in a suitable common solvent (e.g., methanol (B129727) or a blend of methanol and water).[7]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry mass is formed.
-
Drying: Further dry the solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a desiccator until further analysis.
Protocol 2: Preparation of Aceclofenac-β-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Place the required molar ratio of aceclofenac and β-cyclodextrin (e.g., 1:2) in a mortar.[7]
-
Kneading: Add a small amount of a solvent blend (e.g., methanol:water, 3:1 v/v) to the mixture and triturate to form a thick, homogenous paste.[7]
-
Continue kneading for a specified period (e.g., 45-60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 55°C) until it is completely dry.[7]
-
Sizing and Storage: Pulverize the dried complex, sieve it, and store it in a desiccator.
Protocol 3: Determination of In Vitro Dissolution Rate
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: Use 900 mL of a relevant dissolution medium, such as 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8 or 7.4). Maintain the temperature at 37 ± 0.5°C.[24]
-
Procedure:
-
Set the paddle speed to a specified rpm (e.g., 50 or 75 rpm).[24]
-
Add a quantity of the formulation equivalent to a specific dose of aceclofenac (e.g., 50 mg) to the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
-
Analysis: Filter the samples and analyze the concentration of aceclofenac using a validated UV-Vis spectrophotometric method at the predetermined λmax (around 274 nm) or an HPLC method.[25][26][27]
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Workflow for Solid Dispersion Preparation and Evaluation.
Caption: Principle of Cyclodextrin Inclusion Complexation.
Caption: Troubleshooting Logic for Poor Solid Dispersion Performance.
References
- 1. longdom.org [longdom.org]
- 2. impactfactor.org [impactfactor.org]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. web.usm.my [web.usm.my]
- 9. Aceclofenac nanocrystals with enhanced in vitro, in vivo performance: formulation optimization, characterization, analgesic and acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation of Aceclofenac Tablets Using Nanosuspension as Granulating Agent: An Attempt to Enhance Dissolution Rate and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation design and evaluation of aceclofenac nanogel for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. rjptonline.org [rjptonline.org]
- 15. Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A top-down technique to improve the solubility and bioavailability of aceclofenac: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sphinxsai.com [sphinxsai.com]
- 19. ijpcbs.com [ijpcbs.com]
- 20. researchgate.net [researchgate.net]
- 21. Solubility and thermodynamic analysis of aceclofenac in different {Carbitol + water} mixtures at various temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. dovepress.com [dovepress.com]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. ijprajournal.com [ijprajournal.com]
- 26. saspublishers.com [saspublishers.com]
- 27. japsonline.com [japsonline.com]
minimizing byproduct formation in aceclofenac methyl ester synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of aceclofenac (B1665411), with a particular focus on the formation of aceclofenac methyl ester.
Troubleshooting Guide: Minimizing Byproduct Formation
This guide addresses common issues encountered during the synthesis of aceclofenac and its esters, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: High Levels of this compound Detected in the Final Product.
-
Question: Our analysis of the final aceclofenac product shows a significant peak corresponding to this compound. What are the likely causes and how can we mitigate this?
-
Answer: The presence of this compound as a significant impurity can arise from several sources during the synthesis process. The primary causes are typically related to the presence of methanol (B129727) or other methylating agents.
Potential Causes:
-
Methanol as a Solvent or Co-Solvent: The use of methanol as a solvent, either intentionally or as a residue in other reagents, is a primary cause. Under either acidic or basic conditions, methanol can participate in transesterification with the desired aceclofenac ester (e.g., tert-butyl or benzyl (B1604629) ester) or direct esterification of any hydrolyzed aceclofenac.
-
Impurities in Starting Materials or Reagents: Methanol can be present as an impurity in solvents like ethanol (B145695) or isopropanol (B130326) if not of sufficiently high purity. Similarly, reagents like sodium methoxide, if used, can be a source of methanol.
-
Use of Methylating Agents: In some synthetic routes, methylating agents might be used, and incomplete reaction or side reactions can lead to the formation of the methyl ester.[1]
-
Degradation of Reagents: Certain reagents, under specific storage or reaction conditions, might degrade to produce methanol or other methylating species.
Recommended Solutions:
-
Solvent Selection: Avoid using methanol as a solvent. Opt for alternative solvents such as acetone, acetonitrile (B52724), N,N-dimethylformamide (DMF), or toluene, which are commonly used in aceclofenac synthesis.[2] Ensure all solvents are of high purity and anhydrous.
-
Reagent Purity: Use high-purity, anhydrous reagents. If there is a suspicion of methanol contamination in a solvent, it can be dried using appropriate methods (e.g., molecular sieves).
-
Reaction Conditions: Optimize reaction temperature and time. Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions. Aim for the mildest conditions that afford a good yield of the desired product.[3]
-
Purification: If the formation of the methyl ester is unavoidable, effective purification is key. Recrystallization from a suitable solvent system can help in separating the methyl ester from the final product.
-
Issue 2: Presence of Diclofenac (B195802) as a Major Impurity.
-
Question: Our final product is contaminated with significant amounts of diclofenac. What reaction step is likely causing this, and how can it be prevented?
-
Answer: Diclofenac is a common impurity in aceclofenac synthesis and typically arises from the hydrolysis of the ester group of aceclofenac or its intermediates.[4]
Potential Causes:
-
Harsh Hydrolysis Conditions: In syntheses that involve the hydrolysis of an ester intermediate (e.g., tert-butyl aceclofenac), excessively harsh acidic or basic conditions can lead to the cleavage of the ester linkage, reverting it to diclofenac.
-
Presence of Water: Moisture in the reaction mixture can promote the hydrolysis of the ester.
-
Incomplete Initial Esterification: If the initial esterification of diclofenac is incomplete, unreacted diclofenac will be carried through to the final product.
Recommended Solutions:
-
Optimized Hydrolysis: When hydrolyzing an ester to yield aceclofenac, use mild conditions. For instance, the use of formic acid, optionally in a mixed solvent system with acetone, has been reported to be effective and selective.[5]
-
Anhydrous Conditions: For non-hydrolytic steps, ensure that all solvents and reagents are anhydrous to prevent premature hydrolysis.
-
Reaction Monitoring: Monitor the initial esterification step (e.g., by TLC or HPLC) to ensure complete consumption of diclofenac before proceeding to the next step.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in aceclofenac synthesis?
A1: Besides the desired product, several process-related impurities can be formed. The British Pharmacopoeia lists several, including:
-
Impurity A: [2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid (Diclofenac)[1]
-
Impurity B: Methyl [2-[(2,6-dichlorophenyl)amino]phenyl]acetate (Methyl ester of diclofenac)[1][6]
-
Impurity D: Methyl [[[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]acetate (Methyl ester of aceclofenac)[1]
-
Impurity E: Ethyl [[[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]acetate (Ethyl ester of aceclofenac)[1]
-
Impurity F: Benzyl [[[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]acetate (Benzyl ester of aceclofenac)[1]
Q2: What analytical methods are recommended for detecting and quantifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for the separation and quantification of aceclofenac and its impurities.[6][7] A reversed-phase C18 column is typically employed. One reported method uses an isocratic mobile phase of acetonitrile and phosphate (B84403) buffer with UV detection at 275 nm.[6] For higher sensitivity and specificity, UPLC-MS/MS can also be utilized.
Q3: Can transesterification occur during the synthesis of aceclofenac esters?
A3: Yes, transesterification is a potential side reaction if an alcohol is present in the reaction mixture that is different from the alcohol moiety of the desired ester. For example, if synthesizing aceclofenac tert-butyl ester in the presence of methanol, some amount of this compound can be formed. This is more likely to occur under acidic or basic conditions.
Data on Reaction Conditions and Impurities
| Starting Material | Reagents | Solvent | Temperature (°C) | Reported Impurities/Byproducts |
| Diclofenac Sodium | tert-butyl bromoacetate (B1195939), KI | Acetonitrile | 30 (Microwave) | Diclofenac (if hydrolysis of intermediate occurs) |
| Diclofenac Acid | Diisopropylethylamine, tert-butyl bromoacetate | THF | 40-60 | Unreacted starting materials, hydrolysis products |
| Diclofenac Sodium | Chloroacetic acid tert-butyl ester, Iodide catalyst | Acetone | ~60 (Reflux) | Diclofenac, other esters if alcohol impurities are present |
| Aceclofenac | Dimethyl sulfate (B86663), K2CO3 | DMF | Room Temp. | This compound (as the main product in this synthesis) |
Experimental Protocols
Protocol 1: Synthesis of Aceclofenac tert-Butyl Ester (Optimized to Minimize Byproducts)
This protocol is based on methods described in the literature, with an emphasis on conditions that minimize the formation of unwanted byproducts.
Materials:
-
Diclofenac sodium
-
tert-Butyl bromoacetate
-
Potassium iodide (KI)
-
Anhydrous acetonitrile
-
Purified water
Procedure:
-
To a clean, dry reaction flask, add diclofenac sodium (1 equivalent), potassium iodide (catalytic amount, e.g., 0.05 equivalents), and anhydrous acetonitrile.
-
Stir the mixture under an inert atmosphere (e.g., nitrogen).
-
Slowly add tert-butyl bromoacetate (1.1 to 1.2 equivalents) to the suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-50°C) and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically 3-5 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold purified water with stirring to precipitate the crude product.
-
Filter the solid, wash thoroughly with purified water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or petroleum ether) to obtain pure aceclofenac tert-butyl ester.
Protocol 2: Synthesis of this compound (Impurity D Reference Standard)
This protocol is adapted from a reported method for the direct methylation of aceclofenac.[1] This can be used to synthesize a reference standard for analytical purposes.
Materials:
-
Aceclofenac
-
Anhydrous potassium carbonate (K2CO3)
-
Dimethyl sulfate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-cold water
Procedure:
-
Dissolve aceclofenac (1 equivalent) in anhydrous DMF in a reaction flask.
-
Add anhydrous potassium carbonate (e.g., 1.5 equivalents) to the solution.
-
With stirring, add dimethyl sulfate (e.g., 1.2 equivalents) dropwise at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC until completion.
-
Pour the reaction mixture slowly into ice-cold water with continuous stirring to precipitate the product.
-
Filter the white precipitate, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization if necessary.
Visualizations
Reaction Pathway for Aceclofenac Synthesis and Byproduct Formation
Caption: Synthesis of aceclofenac and potential byproduct pathways.
Troubleshooting Workflow for High Methyl Ester Impurity
Caption: Troubleshooting logic for high methyl ester byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive review of analytical strategies for validating RP-HPLC methods of aceclofenac and thiocolchicoside in bulk drug and formulation - Curr Trends Pharm Pharm Chem [ctppc.org]
resolving peak tailing in HPLC analysis of aceclofenac methyl ester
Welcome to the Technical Support Center for HPLC Analysis. This guide is designed to help you troubleshoot and resolve common issues encountered during the HPLC analysis of aceclofenac (B1665411) methyl ester, with a primary focus on resolving peak tailing.
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of your analytical results.[1][2][3][4] It is often characterized by an asymmetric peak with a trailing edge that is longer than the leading edge.[1][3] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the analysis of aceclofenac methyl ester.
Step 1: Initial Assessment & Quick Checks
Before making significant changes to your method, perform these initial checks:
-
Confirm the Issue: Is the tailing observed for all peaks or just the this compound peak? If all peaks are tailing, it might indicate a system-wide issue.[5] If only the analyte peak is tailing, it is likely a chemical interaction problem.
-
Check System Suitability Parameters: Review your system suitability data. A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 often indicates a problem, though for some assays, values up to 1.5 may be acceptable.[6]
-
Inspect for Leaks and Proper Connections: Ensure all fittings, especially between the column and detector, are secure to minimize extra-column volume, which can cause peak distortion.[5][7]
Step 2: Method and Mobile Phase Optimization
The most common cause of peak tailing for polar or ionizable compounds is secondary interactions with the stationary phase.[4][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of peak tailing for this compound?
A1: The most probable cause is the interaction of the analyte with residual silanol (B1196071) groups on the silica-based stationary phase of your HPLC column.[1][4][6][8] These silanol groups can have a secondary retention effect on polar compounds, leading to peak tailing.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor. Aceclofenac is an acidic compound, and its methyl ester will have similar properties. To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analyte. This ensures the compound is in a single, non-ionized form and minimizes interactions with silanol groups. For aceclofenac (pKa ≈ 3.4), a mobile phase pH of 2.1-3.0 is often recommended.[9]
Q3: Can the choice of organic modifier in the mobile phase influence peak tailing?
A3: Yes. While both acetonitrile (B52724) and methanol (B129727) are common organic modifiers, methanol can sometimes be more effective at masking residual silanol groups through hydrogen bonding, which may help reduce peak tailing.[10]
Q4: What is a "silanol blocker" and should I use one?
A4: A silanol blocker, or suppressor, is a mobile phase additive that preferentially interacts with the active silanol sites on the stationary phase, preventing them from interacting with the analyte.[11][12] A common example is triethylamine (B128534) (TEA), typically added at a low concentration (e.g., 0.1%).[3][13] Using a silanol blocker can be an effective strategy if pH adjustment alone does not resolve the peak tailing.
Step 3: Column and Hardware Considerations
If mobile phase optimization does not resolve the issue, the problem may lie with the column or other hardware components.
Frequently Asked Questions (FAQs)
Q5: My peak tailing issue has gotten worse over time. What could be the cause?
A5: A gradual increase in peak tailing often points to column degradation or contamination.[3][7] This can be due to the accumulation of strongly retained sample components on the column inlet or a breakdown of the stationary phase.
Q6: What should I do if I suspect my column is contaminated?
A6: You should first try to wash the column with a strong solvent. For a reversed-phase column, this could be 100% acetonitrile or methanol.[3] If a simple wash is ineffective, you may need to follow the manufacturer's specific regeneration protocol. If the column performance does not improve, it may need to be replaced.[3]
Q7: How can I prevent column contamination?
A7: Proper sample preparation, including filtration, is crucial.[1] Using a guard column before your analytical column can also help protect it from contaminants and extend its lifetime.[6]
Q8: Could my HPLC system itself be causing the peak tailing?
A8: Yes, issues like "extra-column effects" can contribute to peak broadening and tailing.[1][8] This is caused by excessive volume between the injector and the detector. To minimize this, use tubing with a small internal diameter and ensure the tubing length is as short as possible.[8]
Step 4: Sample-Related Issues
The sample itself can also be a source of peak tailing.
Frequently Asked Questions (FAQs)
Q9: Can the concentration of my sample affect peak shape?
A9: Yes, injecting too high a concentration of your sample can lead to column overload, which can cause peak tailing or fronting.[7][8] Try diluting your sample and re-injecting to see if the peak shape improves.
Q10: Does the solvent I dissolve my sample in matter?
A10: Absolutely. A mismatch between the sample solvent and the mobile phase can cause peak distortion.[5][7] Ideally, you should dissolve your sample in the initial mobile phase. If you must use a stronger solvent, the injection volume should be kept as small as possible.
Summary of Troubleshooting Strategies
The following table summarizes the potential causes of peak tailing and the recommended solutions for the HPLC analysis of this compound.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Adjust mobile phase pH to 2.1-3.0.[9] Add a silanol blocking agent (e.g., 0.1% TEA) to the mobile phase.[3][13] Use a column with an end-capped or polar-embedded stationary phase.[1] |
| Column Contamination/Degradation | Wash the column with a strong solvent (e.g., 100% Acetonitrile).[3] Replace the column if performance does not improve.[3] Use a guard column to protect the analytical column.[6] |
| Column Overload | Dilute the sample and re-inject.[7][8] |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase. If a stronger solvent is used, minimize the injection volume. |
| Extra-Column Volume | Use shorter tubing with a smaller internal diameter.[8] Ensure all fittings are properly connected. |
Experimental Protocols
Protocol for Mobile Phase pH Adjustment:
-
Prepare the aqueous component of your mobile phase (e.g., phosphate (B84403) buffer).
-
Use a calibrated pH meter to monitor the pH.
-
Slowly add an appropriate acid (e.g., phosphoric acid) to the aqueous buffer to lower the pH to the desired level (e.g., 2.5).
-
Once the target pH is reached and stable, mix the aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Filter and degas the final mobile phase before use.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. support.waters.com [support.waters.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets [pharmacia.pensoft.net]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. researchgate.net [researchgate.net]
- 12. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Aceclofenac Methyl Ester Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to enhance the stability of aceclofenac (B1665411) methyl ester in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for aceclofenac methyl ester in solution?
A1: The primary cause of instability for this compound is hydrolysis. As an ester, it is susceptible to cleavage of the ester bond, particularly in the presence of water, acids, or bases. This reaction will yield aceclofenac and methanol. The resulting aceclofenac can then undergo further degradation.
Q2: What are the expected degradation products?
A2: The initial degradation product from hydrolysis is aceclofenac. Subsequently, aceclofenac itself is known to degrade, primarily to diclofenac (B195802), especially under hydrolytic stress (acidic or alkaline conditions).[1][2][3][4] Therefore, when analyzing a degraded solution of this compound, one might expect to find aceclofenac and diclofenac as the major impurities.
Q3: What conditions are known to accelerate degradation?
A3: Based on extensive studies of the parent compound, aceclofenac, the following conditions significantly accelerate degradation and should be carefully controlled:
-
Alkaline pH: Aceclofenac shows extremely rapid degradation in basic solutions (e.g., 0.1 N NaOH).[1]
-
Acidic pH: Significant degradation occurs in acidic solutions (e.g., 0.1 N HCl), especially with heating.[1]
-
Elevated Temperature: Higher temperatures dramatically increase the rate of degradation in both acidic and basic media.[1][2]
-
Oxidative Stress: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of several degradation products.[1]
-
Photolysis: Exposure to light can cause degradation of the molecule in solution.[2]
Q4: What are the ideal solvent and storage conditions for stock solutions?
A4: To maximize stability:
-
Solvent Choice: Prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous acetonitrile, DMSO, or DMF. Aceclofenac is freely soluble in acetone (B3395972) and dimethylformamide, and soluble in alcohol and methanol.[1] Using a high-purity, dry solvent is critical.
-
pH Control: If aqueous buffers are required for experiments, use a neutral or slightly acidic pH (e.g., pH 6-7) and prepare fresh solutions. Avoid alkaline buffers.
-
Temperature: Store stock solutions at low temperatures, preferably at -20°C or -80°C.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to prevent oxidative degradation.
Troubleshooting Guide
Problem: My solution of this compound is losing potency or showing new peaks in my HPLC analysis.
This troubleshooting workflow can help identify the cause of instability.
References
Validation & Comparative
comparative analysis of aceclofenac methyl ester vs aceclofenac
A comprehensive guide for researchers and drug development professionals on the physicochemical, pharmacokinetic, and pharmacodynamic properties of aceclofenac (B1665411) and its methyl ester derivative.
This guide provides a detailed comparative analysis of aceclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), and its methyl ester derivative. While extensive data exists for aceclofenac, direct comparative experimental studies with its methyl ester are limited. This document compiles the available information on both compounds and offers a scientific comparison based on established principles of medicinal chemistry and pharmacology.
Physicochemical Properties
The fundamental difference between aceclofenac and aceclofenac methyl ester lies in the esterification of the carboxylic acid group in aceclofenac. This modification is expected to alter key physicochemical properties such as solubility, lipophilicity, and melting point.
| Property | Aceclofenac | This compound | Reference |
| Molecular Formula | C₁₆H₁₃Cl₂NO₄ | C₁₇H₁₅Cl₂NO₄ | [1] |
| Molecular Weight | 354.19 g/mol | 368.21 g/mol | [1] |
| Melting Point | 149-153 °C | Not available | |
| Solubility | Poorly soluble in water; freely soluble in alcohols. | Not available | |
| LogP (Octanol/Water) | ~1.87-3.2 | Not available |
Pharmacodynamic Profile
Aceclofenac exerts its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. It shows a preferential inhibition for COX-2 over COX-1. The pharmacodynamic activity of this compound is likely dependent on its hydrolysis to aceclofenac.
Mechanism of Action: A Comparative Overview
The anti-inflammatory action of aceclofenac is well-established and involves the downregulation of pro-inflammatory cytokines and prostaglandins. It is understood that aceclofenac itself is a prodrug that is metabolized to diclofenac, which is a potent COX inhibitor.
Caption: Simplified signaling pathway of inflammation and the site of action for aceclofenac and its methyl ester.
Pharmacokinetic Properties
The esterification of aceclofenac to its methyl ester is anticipated to increase its lipophilicity, which may enhance its absorption and permeability across biological membranes. However, the ester must be hydrolyzed to the active parent drug, aceclofenac, for therapeutic activity.
| Parameter | Aceclofenac | This compound | Reference |
| Absorption | Rapidly and completely absorbed. | Expected to be well-absorbed due to increased lipophilicity, but requires in-vivo data. | [2] |
| Time to Peak (Tmax) | 1.25 - 3 hours | Dependent on the rate of hydrolysis to aceclofenac. | [2] |
| Metabolism | Primarily metabolized in the liver to 4'-hydroxyaceclofenac (B13806639) and diclofenac. | Expected to be hydrolyzed to aceclofenac, which then follows the same metabolic pathway. | [3] |
| Elimination Half-life | Approximately 4 hours | Dependent on the pharmacokinetics of the parent compound, aceclofenac. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate comparison of aceclofenac and its methyl ester. The following are standard methodologies used in the evaluation of NSAIDs.
In-Vitro Dissolution Study
Objective: To compare the dissolution rate of aceclofenac and this compound.
Methodology:
-
Prepare a dissolution medium (e.g., phosphate (B84403) buffer pH 7.4).
-
Maintain the medium at 37 ± 0.5°C in a USP dissolution apparatus (e.g., paddle type).
-
Add a known amount of the test compound (aceclofenac or this compound) to the dissolution vessel.
-
Withdraw samples at predetermined time intervals.
-
Analyze the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Caption: A typical experimental workflow for an in-vitro dissolution study.
In-Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
Objective: To evaluate and compare the anti-inflammatory effects of aceclofenac and this compound in an animal model.
Methodology:
-
Acclimatize rodents (e.g., Wistar rats) to laboratory conditions.
-
Administer the test compounds (aceclofenac, this compound, or vehicle control) orally or intraperitoneally.
-
After a specific time, induce inflammation by injecting a phlogistic agent (e.g., 1% carrageenan solution) into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion
Based on the available data, aceclofenac is a well-characterized NSAID with proven efficacy. This compound, as a derivative, is expected to exhibit increased lipophilicity, potentially leading to enhanced absorption. However, its therapeutic effect is contingent on its conversion to the active parent compound, aceclofenac. The rate and extent of this in-vivo hydrolysis are critical determinants of its pharmacokinetic and pharmacodynamic profile.
References
A Comparative Guide to the Biological Effects of Aceclofenac and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of the non-steroidal anti-inflammatory drug (NSAID) aceclofenac (B1665411) and its primary active metabolite, diclofenac (B195802). While this guide aims to validate the biological effects of aceclofenac methyl ester, a comprehensive search of scientific literature did not yield any peer-reviewed studies with experimental data on its specific anti-inflammatory, analgesic, or cyclooxygenase (COX) inhibitory properties. This compound is primarily referenced as a chemical intermediate or an impurity in the synthesis of aceclofenac.
The following sections detail the known biological activities of aceclofenac and diclofenac, supported by experimental data and methodologies from published research. This information provides a valuable benchmark for the potential evaluation of this compound.
Anti-inflammatory and Analgesic Effects
Aceclofenac is a well-established NSAID with potent anti-inflammatory and analgesic properties, demonstrating efficacy in managing pain and inflammation associated with conditions like osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.[1][2][3] Its therapeutic action is largely attributed to its ability to modulate inflammatory pathways.
Comparative Efficacy Data
Clinical studies have consistently shown that aceclofenac is at least as effective as other commonly used NSAIDs in reducing pain and improving physical function.[4]
| Parameter | Aceclofenac | Diclofenac | Naproxen | Piroxicam | Indomethacin | Reference |
| Pain Reduction (Osteoarthritis) | As effective | As effective | As effective | As effective | - | [4] |
| Functional Improvement (Osteoarthritis) | As effective | As effective | As effective | As effective | - | [4] |
| Gastric Ulcerogenicity | Lower | 4-fold higher | 2-fold higher | - | 7-fold higher | [2] |
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action of aceclofenac involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2] Aceclofenac itself has a complex mode of action, as it undergoes biotransformation to active metabolites.
In Vitro COX Inhibition
Studies have shown that aceclofenac acts as a preferential inhibitor of COX-2.[5][6][7] This selectivity is considered to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2]
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | COX-2 Selectivity Index (COX-1/COX-2) | Reference |
| Aceclofenac | - | - | - | [8] |
| Diclofenac | 0.43 µM | 0.024 µM | 17.9 | [8] |
| 4'-hydroxy-aceclofenac | - | - | - | [8] |
| 4'-hydroxy-diclofenac | - | - | - | [8] |
Note: IC50 values represent the concentration required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.
Interestingly, in short-term in vitro assays, aceclofenac and its metabolite 4'-hydroxy-aceclofenac show little to no direct inhibitory effect on COX-1 or COX-2.[8] However, over a longer duration, they do suppress both isoforms, which is paralleled by their conversion to diclofenac and 4'-hydroxy-diclofenac, respectively.[8] This suggests that the in vivo anti-inflammatory and analgesic effects of aceclofenac are significantly mediated by its conversion to diclofenac.[4][8]
Signaling Pathway of Aceclofenac Action
The following diagram illustrates the metabolic conversion of aceclofenac and the subsequent inhibition of the COX pathway by its active metabolite, diclofenac.
Experimental Protocols
The following are summaries of methodologies used in key studies to evaluate the biological effects of aceclofenac and its metabolites.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency of a compound on COX-1 and COX-2 enzymes.
Methodology:
-
Human whole blood or isolated human blood monocytes are used as the source of COX enzymes.[8]
-
For short-term assays, the test compounds (aceclofenac, its metabolites, or other NSAIDs) are incubated with the enzyme source for a brief period.[8]
-
For long-term assays, the incubation period is extended to allow for potential metabolic conversion of the test compounds.[8]
-
The activity of COX-1 is typically measured by quantifying the production of thromboxane (B8750289) B2 (TxB2).[8]
-
The activity of COX-2 is assessed by measuring the production of prostaglandin (B15479496) E2 (PGE2) after stimulation with an inflammatory agent like lipopolysaccharide (LPS).[8]
-
The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.[8]
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
Methodology:
-
A pre-dose measurement of the rat's paw volume is taken using a plethysmometer.
-
The test compound (e.g., aceclofenac) or a control vehicle is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the rat's hind paw to induce inflammation and edema.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Experimental Workflow for Evaluating Anti-inflammatory Drugs
The following diagram outlines a typical workflow for the preclinical evaluation of a potential anti-inflammatory drug.
Conclusion
Aceclofenac is an effective NSAID with a well-characterized anti-inflammatory and analgesic profile. Its mechanism of action is complex, involving metabolic conversion to diclofenac, which is a potent inhibitor of both COX-1 and COX-2 enzymes. The preferential inhibition of COX-2 by aceclofenac's metabolic cascade likely contributes to its improved gastrointestinal tolerability compared to other NSAIDs.
Crucially, there is a significant lack of publicly available scientific data on the specific biological effects of this compound. To ascertain its therapeutic potential and safety profile, dedicated in vitro and in vivo studies are required to evaluate its anti-inflammatory and analgesic activities, as well as its COX inhibitory properties. Such research would be essential to determine if this compound offers any advantages over aceclofenac or other existing NSAIDs.
References
- 1. researchgate.net [researchgate.net]
- 2. Long term NSAID treatment inhibits COX-2 synthesis in the knee synovial membrane of patients with osteoarthritis: differential proinflammatory cytokine profile between celecoxib and aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long term NSAID treatment inhibits COX‐2 synthesis in the knee synovial membrane of patients with osteoarthritis: differential proinflammatory cytokine profile between celecoxib and aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. researchgate.net [researchgate.net]
In Silico Docking Analysis of Aceclofenac Methyl Ester with COX Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking of aceclofenac (B1665411) and its derivatives with cyclooxygenase (COX) enzymes. Due to a lack of specific published in silico docking data for aceclofenac methyl ester, this document focuses on the available data for the parent compound, aceclofenac, and compares it with other common non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac (B195802) and the COX-2 selective inhibitor, celecoxib. The potential impact of the methyl ester modification on aceclofenac's binding affinity and selectivity is also discussed based on existing research on related derivatives.
Comparative Analysis of Binding Affinities and Inhibition
The following tables summarize the available in silico docking scores and experimental inhibition data for aceclofenac and other selected NSAIDs against COX-1 and COX-2 enzymes.
Table 1: In Silico Docking Scores against COX-2
| Compound | Docking Score (kcal/mol) |
| Aceclofenac | -7.5[1] |
| Aceclofenac Derivatives (e.g., ACF19, ACF10) | -8.1 to -8.3[2] |
| Diclofenac | Not explicitly found |
| Celecoxib | Not explicitly found |
Note: Direct comparative docking scores for all compounds from a single study were not available in the search results. The data presented is from different studies and may not be directly comparable due to variations in computational methods.
Table 2: Experimental Inhibition (IC50) of COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Aceclofenac | >100[3] | 0.77[3] | >129 |
| Diclofenac | 0.43[4] | 0.024[4] | 17.9 |
| 4'-hydroxy-aceclofenac | >100[4] | 36[3] | >2.7 |
Aceclofenac demonstrates a high degree of selectivity for the COX-2 enzyme, as evidenced by its significantly higher IC50 value for COX-1 compared to COX-2.[3][5] This preferential inhibition of COX-2 is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5] The primary metabolite of aceclofenac, 4'-hydroxyaceclofenac, also shows some inhibitory activity against COX-2.[3] It is important to note that the anti-inflammatory effects of aceclofenac are thought to be mediated in part by its biotransformation to diclofenac.[4]
Hypothesized Impact of Methyl Ester Modification
While direct in silico data for this compound is not available, studies on other ester derivatives of aceclofenac suggest that such modifications can enhance binding affinity for COX-2.[2] Esterification of the carboxylic acid group in other NSAIDs has also been shown to increase COX-2 selectivity. This is potentially due to the ester group's ability to form additional interactions within the larger, more hydrophobic active site of the COX-2 enzyme. Therefore, it is hypothesized that this compound could exhibit a more favorable docking score and enhanced selectivity for COX-2 compared to the parent aceclofenac molecule. However, this remains to be confirmed by dedicated in silico and in vitro studies.
Experimental Protocols: Molecular Docking of NSAIDs with COX Enzymes
The following is a generalized protocol for performing in silico molecular docking studies of NSAIDs with COX enzymes, based on methodologies reported in the literature.[6][7]
1. Protein Preparation:
-
The three-dimensional crystal structures of human COX-1 and COX-2 enzymes are retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structures.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.
-
The protein structures are saved in a suitable format (e.g., PDBQT) for docking.
2. Ligand Preparation:
-
The 2D structures of the ligands (e.g., aceclofenac, this compound, diclofenac, celecoxib) are drawn using chemical drawing software.
-
The structures are converted to 3D and their energy is minimized using a suitable force field.
-
Gasteiger partial charges are assigned, and non-polar hydrogen atoms are merged.
-
The final ligand structures are saved in a compatible format (e.g., PDBQT).
3. Molecular Docking:
-
A grid box is defined to encompass the active site of the COX enzyme. The dimensions and coordinates of the grid box are set to cover all the key interacting amino acid residues.
-
Molecular docking is performed using software such as AutoDock Vina. The software calculates the binding affinity (docking score) and predicts the optimal binding pose of the ligand within the enzyme's active site.
-
The docking protocol is typically validated by redocking the native co-crystallized ligand into the active site and ensuring the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose is minimal.[6]
4. Analysis of Results:
-
The docking results are analyzed to identify the best binding poses based on the lowest binding energy.
-
The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio or PyMOL.[8]
Visualizing the Process and Pathway
To better understand the experimental process and the biological context, the following diagrams are provided.
Conclusion and Future Directions
The available data strongly suggest that aceclofenac is a potent and selective inhibitor of the COX-2 enzyme. While a definitive in silico analysis of this compound is currently unavailable, preliminary findings from related aceclofenac derivatives indicate that esterification may further enhance its binding affinity and selectivity for COX-2.
To provide a more conclusive comparison, future research should focus on conducting a direct in silico molecular docking study of this compound with both COX-1 and COX-2 enzymes. This should be complemented by in vitro enzyme inhibition assays to experimentally validate the computational findings. Such studies will be invaluable for the rational design and development of next-generation NSAIDs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Modification of Aceclofenac to Design Enhanced COX-2 Inhibitors: A Medicinal and Toxicological Study - Simulations Plus [simulations-plus.com]
- 3. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. isfcppharmaspire.com [isfcppharmaspire.com]
- 7. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Biological Activity of Aceclofenac Methyl Ester and Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of aceclofenac (B1665411) methyl ester against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is curated from a variety of experimental studies to assist researchers and professionals in drug development in making informed decisions.
Introduction to Aceclofenac and its Methyl Ester
Aceclofenac is a well-established NSAID with potent anti-inflammatory and analgesic properties.[1][2] It is a phenylacetic acid derivative and is widely used in the management of pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.[3][4] Aceclofenac methyl ester is an ester derivative of aceclofenac. While specific quantitative data for the methyl ester is limited in publicly available literature, it is recognized as an anti-inflammatory and analgesic agent.[5] Studies on various ester prodrugs of aceclofenac consistently demonstrate that such modifications can lead to improved anti-inflammatory and analgesic activities with a better safety profile, particularly concerning gastrointestinal side effects, when compared to the parent drug.[6][7][8] Esterification can enhance the lipophilicity of the parent drug, potentially improving its absorption and distribution.[6]
Mechanism of Action: The Cyclooxygenase Pathway
The primary mechanism of action for NSAIDs, including aceclofenac and its derivatives, involves the inhibition of the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2.[3] COX-1 is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the integrity of the gastric mucosa. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.[3] The therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.[3]
Comparative Biological Activity
This section presents a comparative overview of the anti-inflammatory and analgesic activities of aceclofenac and other NSAIDs. While direct comparative data for this compound is not extensively available, the data for aceclofenac provides a strong baseline for inferring the potential activity of its methyl ester derivative, especially in light of the general findings on aceclofenac's ester prodrugs.
Anti-Inflammatory Activity
The anti-inflammatory activity of NSAIDs is commonly evaluated using the carrageenan-induced paw edema model in rats. This assay measures the ability of a compound to reduce the swelling (edema) induced by the injection of carrageenan, an inflammatory agent.
Table 1: Comparison of Anti-Inflammatory Activity of Aceclofenac and other NSAIDs
| Compound | Dose (mg/kg) | Route of Administration | % Inhibition of Paw Edema | Reference |
| Aceclofenac | 10 | Oral | 86.99% (at 4h) | |
| Diclofenac (B195802) | 10 | Oral | Similar to Aceclofenac | |
| Indomethacin (B1671933) | 5 | Oral | Significant inhibition | |
| Aceclofenac Ester Prodrugs | Varies | Oral | Improved vs. Aceclofenac | [6] |
Note: The data for aceclofenac ester prodrugs represents a general finding from studies on various ester derivatives, suggesting that esterification tends to enhance anti-inflammatory activity.
Analgesic Activity
The analgesic efficacy of NSAIDs is often assessed using the hot plate test, which measures the reaction time of an animal to a thermal stimulus. An increase in reaction time indicates an analgesic effect.
Table 2: Comparison of Analgesic Activity of Aceclofenac and other NSAIDs
| Compound | Dose (mg/kg) | Route of Administration | Analgesic Effect | Reference |
| Aceclofenac | 10 | Oral | Nearly equal to or slightly better than Indomethacin and Diclofenac | |
| Diclofenac | 10 | Oral | Significant analgesic effect | |
| Indomethacin | 5 | Oral | Significant analgesic effect | |
| Aceclofenac Ester Prodrugs | Varies | Oral | Improved vs. Aceclofenac | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and validate the findings.
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
Protocol Details:
-
Animals: Wistar rats (150-200g) are typically used. They are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are divided into groups (n=6-8 per group), including a control group (vehicle), a standard group (e.g., indomethacin 5 mg/kg), and test groups (different doses of the test compound).
-
Drug Administration: Test compounds, standard drug, or vehicle are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (usually 30-60 minutes) following drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Hot Plate Test for Analgesia
This method is used to assess the central analgesic activity of drugs.
Protocol Details:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (typically 55 ± 0.5°C) is used.
-
Animals: Mice (20-25g) are commonly used. They are placed on the hot plate before the experiment to determine their baseline reaction time.
-
Procedure:
-
The animals are divided into groups similar to the anti-inflammatory assay.
-
The test compound, standard drug (e.g., morphine), or vehicle is administered.
-
At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate.
-
The time taken for the mouse to show signs of discomfort (e.g., licking of the forepaws, jumping) is recorded as the reaction time or latency.
-
A cut-off time (usually 15-20 seconds) is set to prevent tissue damage.
-
-
Data Analysis: The increase in reaction time for the treated groups compared to the control group is indicative of an analgesic effect.
Conclusion
The available evidence strongly suggests that aceclofenac is a potent anti-inflammatory and analgesic agent, with efficacy comparable or superior to other commonly used NSAIDs like diclofenac and indomethacin. While direct comparative studies on this compound are limited, the consistent findings from studies on various aceclofenac ester prodrugs indicate that esterification is a promising strategy for enhancing the therapeutic profile of aceclofenac. These prodrugs often exhibit improved anti-inflammatory and analgesic activities, coupled with a better gastrointestinal safety profile. Therefore, it is reasonable to hypothesize that this compound would possess significant anti-inflammatory and analgesic properties, potentially with an improved therapeutic index compared to aceclofenac. Further preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of this compound.
References
- 1. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis, hydrolysis kinetics and pharmacological evaluation of aceclofenac prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eresearchco.com [eresearchco.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Validation for Aceclofenac Methyl Ester Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of aceclofenac (B1665411) methyl ester. While specific validated methods for this ester are not extensively documented in publicly available literature, this guide draws upon established and validated methods for the parent compound, aceclofenac. The principles and experimental protocols detailed herein serve as a robust starting point for developing and validating a suitable analytical method for aceclofenac methyl ester. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, both widely employed in pharmaceutical analysis for their accuracy, precision, and reliability.
Comparison of Analytical Methods
The choice of an analytical method for quantifying this compound will depend on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the available instrumentation. The following tables summarize the key performance parameters of representative validated methods for aceclofenac, which can be considered as benchmarks for the validation of a method for its methyl ester.
Table 1: Comparison of HPLC Method Parameters for Aceclofenac Quantification
| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC) |
| Mobile Phase | 10 mM Phosphate Buffer (pH 2.1) and Methanol (B129727) (30:70 v/v)[1] | Acetonitrile and 50 mM NaH2PO4 (65:35 v/v, pH adjusted to 3.0)[2] |
| Stationary Phase | Octylsilyl column[1] | ODS C-18 RP column[2] |
| Flow Rate | 1.0 mL/min[1] | 1.5 mL/min[2] |
| Detection Wavelength | 272 nm[1] | 276 nm[2] |
| Linearity Range | 19.8–148.5 µg/mL[1] | 3 µg/mL for Aceclofenac (in combination)[2] |
| Accuracy (% Recovery) | 97.91% to 100.39%[1] | 99% to 101%[2] |
| Precision (% RSD) | Intraday: 1.13, Interday: 1.60[1] | Not explicitly stated |
| Limit of Detection (LOD) | 0.0692 µg/mL[1] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.2076 µg/mL[1] | Not explicitly stated |
Table 2: Comparison of UV Spectrophotometry Method Parameters for Aceclofenac Quantification
| Parameter | Method A (Visible Spectrophotometry) | Method B (Visible Spectrophotometry) |
| Reagent | p-dimethylaminocinnamaldehyde (PDAC)[3] | 3-Methyl-2-benzothiazolinone hydrazine (B178648) hydrochloride (MBTH)[3] |
| Solvent | Methanol[3] | Water[3] |
| Detection Wavelength (λmax) | 658 nm[3] | 592 nm[3] |
| Linearity Range | 1-200 µg/mL[3] | 1-100 µg/mL[3] |
| Accuracy (% Recovery) | Good (RSD < 2%)[3] | Good (RSD < 2%)[3] |
| Precision | Good reproducibility[3] | Good reproducibility[3] |
| LOD & LOQ | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following are representative protocols for HPLC and UV spectrophotometry based on validated methods for aceclofenac.
Protocol 1: RP-HPLC Method
This protocol is based on a validated method for the estimation of aceclofenac in bulk drug and tablet dosage form.[1]
-
Preparation of Mobile Phase: A mixture of 10 mM Phosphate Buffer (pH adjusted to 2.1 with phosphoric acid) and methanol in a ratio of 30:70 (v/v) is prepared and degassed.[1]
-
Preparation of Standard Stock Solution: A standard stock solution of aceclofenac is prepared by dissolving a known weight of the drug in methanol to achieve a concentration of approximately 50 µg/mL.[1]
-
Chromatographic Conditions: The analysis is performed on an octylsilyl column with a flow rate of 1.0 mL/min and UV detection at 272 nm.[1]
-
Calibration Curve: A series of dilutions are prepared from the stock solution to cover the concentration range of 19.8–148.5 µg/mL.[1] Each dilution is injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration.
-
Sample Analysis: A known amount of the sample containing this compound is dissolved in methanol, filtered, and injected into the HPLC system. The concentration is determined from the calibration curve.
Protocol 2: Visible Spectrophotometry Method
This protocol is based on a validated colorimetric method for the estimation of aceclofenac.[3]
-
Preparation of Reagents:
-
Preparation of Standard Stock Solution: A standard stock solution of aceclofenac is prepared in methanol.
-
Procedure for Method A:
-
Aliquots of the standard solution are transferred to a series of 10 mL volumetric flasks.
-
3 mL of PDAC solution and 1 mL of perchloric acid are added.[3]
-
The reaction mixture is heated at 75°C for 20 minutes and then diluted with methanol.
-
The absorbance is measured at 658 nm against a reagent blank.[3]
-
-
Procedure for Method B:
-
Aliquots of the standard solution are transferred to a series of 10 mL volumetric flasks.
-
2 mL of MBTH solution and 1 mL of ferric chloride solution are added and allowed to stand for 20 minutes.[3]
-
The volume is made up with water, and the absorbance is measured at 592 nm against a reagent blank.[3]
-
-
Calibration Curve and Sample Analysis: Calibration curves are prepared by plotting absorbance versus concentration for both methods. The concentration of this compound in a sample is determined by measuring its absorbance and interpolating from the respective calibration curve.
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of HPLC and UV-Vis spectrophotometry methods.
References
A Comparative Guide to the Pharmacokinetic Profiles of Aceclofenac and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of the non-steroidal anti-inflammatory drug (NSAID) aceclofenac (B1665411) and its methyl ester prodrug. While direct comparative experimental data for aceclofenac methyl ester is not extensively available in the public domain, this document synthesizes known data for aceclofenac and provides a scientific rationale for the pharmacokinetic properties expected from its methyl ester. This comparison is supported by established principles of prodrug design and data from studies on similar aceclofenac esters.
Introduction to Aceclofenac and the Rationale for its Methyl Ester Prodrug
Aceclofenac is a well-established NSAID used for the management of pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.[1][2] It functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][4] Aceclofenac is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1][5]
The development of ester prodrugs, such as this compound, is a common strategy in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of a parent drug. For a drug like aceclofenac, esterification can increase its lipophilicity. This modification is intended to improve oral absorption and potentially reduce the gastrointestinal irritation associated with the acidic nature of the parent drug.[6] The underlying principle is that the ester prodrug is absorbed more efficiently and then hydrolyzed in the body by esterase enzymes to release the active aceclofenac.
Pharmacokinetic Profile of Aceclofenac
The pharmacokinetic parameters of aceclofenac have been well-documented in various studies. Following oral administration, aceclofenac is rapidly and completely absorbed, with peak plasma concentrations typically reached within 1.25 to 3 hours.[2][7][8] It is highly bound to plasma proteins (>99%) and has a volume of distribution of approximately 25 liters.[2][7] The mean plasma elimination half-life is around 4 hours.[7][8]
Table 1: Summary of Aceclofenac Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1.25 - 3 hours | [2][5][7] |
| Cmax (Peak Plasma Concentration) | 7.6 ± 1.3 µg/mL | [9] |
| AUC (Area Under the Curve) | 20.890 ± 2.2021 µg/mL·h | [5] |
| t1/2 (Elimination Half-life) | Approximately 4 hours | [5][7] |
| Volume of Distribution | ~25 L | [2][7] |
| Protein Binding | >99% | [2][7] |
Anticipated Pharmacokinetic Profile of this compound
Based on the principles of prodrug design and findings from studies on other aceclofenac esters, the following pharmacokinetic characteristics can be anticipated for this compound:
-
Absorption: The increased lipophilicity of the methyl ester is expected to enhance its absorption from the gastrointestinal tract.
-
Metabolism: this compound would be inactive itself and require in-vivo hydrolysis by esterases to convert it into the pharmacologically active aceclofenac. This conversion is a critical step for its therapeutic efficacy.
-
Tmax: The time to reach peak plasma concentration of the active moiety (aceclofenac) might be slightly delayed compared to the administration of aceclofenac itself, as it depends on the rate of hydrolysis of the ester.
-
Bioavailability: The overall bioavailability of aceclofenac from the methyl ester prodrug could be higher than that of aceclofenac if the prodrug strategy successfully overcomes the dissolution-limited absorption of the parent drug.
Experimental Protocols
To definitively compare the pharmacokinetic profiles of aceclofenac and its methyl ester, a formal in-vivo study is required. Below is a detailed methodology for a typical comparative pharmacokinetic study in a preclinical model, such as rats.
1. Study Design: A randomized, parallel-group study design would be appropriate. Animals would be divided into two groups: one receiving aceclofenac and the other receiving this compound.
2. Animal Model: Male Wistar or Sprague-Dawley rats weighing 200-250g are commonly used for pharmacokinetic studies of NSAIDs.[10][11]
3. Drug Administration:
-
Vehicle: The drugs would be suspended in a suitable vehicle, such as a 0.5% solution of carboxymethyl cellulose (B213188) (CMC).
-
Dosing: Both aceclofenac and this compound would be administered orally via gavage at an equimolar dose.
-
Fasting: Animals should be fasted overnight prior to drug administration to minimize variability in gastrointestinal absorption.[10]
4. Blood Sampling:
-
Blood samples (approximately 0.2-0.5 mL) would be collected from the tail vein or via a cannulated artery at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[10][12]
-
Samples would be collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.[12]
5. Bioanalytical Method:
-
Plasma concentrations of both aceclofenac and, if possible, the this compound would be quantified using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometric detection.[5][13]
-
The method must be validated for linearity, accuracy, precision, and sensitivity.
6. Pharmacokinetic Analysis: The following pharmacokinetic parameters would be calculated from the plasma concentration-time data for both groups using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)
-
Elimination half-life (t1/2)
-
Elimination rate constant (Kel)
7. Statistical Analysis: The pharmacokinetic parameters of the two groups would be compared using appropriate statistical tests, such as a t-test or analysis of variance (ANOVA), to determine if there are any significant differences.
Visualizing the Metabolic Pathway
The metabolic fate of aceclofenac is a crucial aspect of its pharmacology. Once this compound is hydrolyzed to aceclofenac, the parent drug undergoes further metabolism. The primary metabolite of aceclofenac is 4'-hydroxyaceclofenac.[7][9] Other minor metabolites include diclofenac (B195802) and hydroxylated derivatives of both aceclofenac and diclofenac.[7][9] The cytochrome P450 enzyme CYP2C9 is primarily responsible for the hydroxylation of aceclofenac.[7][9]
References
- 1. Aceclofenac - Wikipedia [en.wikipedia.org]
- 2. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rosettepharma.com [rosettepharma.com]
- 4. youtube.com [youtube.com]
- 5. Pharmacokinetics and bioequivalence assessment of optimized directly compressible Aceclofenac (100 mg) tablet formulation in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, hydrolysis kinetics and pharmacological evaluation of aceclofenac prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Metabolism of aceclofenac in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dadun.unav.edu [dadun.unav.edu]
- 12. Improved Pharmacokinetics of Aceclofenac Immediate Release Tablets Incorporating its Inclusion Complex with Hydroxypropyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Study of Aceclofenac and its Metabolites, and Application to Bioequivalence Study [ekjcp.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Aceclofenac Methyl Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of aceclofenac (B1665411) methyl ester, a compound that requires careful management due to its potential health and environmental hazards. Adherence to these protocols is critical for protecting both laboratory personnel and the surrounding ecosystem.
Aceclofenac methyl ester is classified as toxic if swallowed and causes serious eye irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects, making its proper disposal a key responsibility for any laboratory handling this substance.[1] Improper disposal can lead to the contamination of water supplies and soil, posing a risk to wildlife and human health.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[1] In case of accidental contact, rinse eyes cautiously with water for several minutes and wash skin immediately with plenty of water.[3] If swallowed, seek immediate medical attention.[3]
Disposal Procedures for this compound
The following procedures are designed to align with general hazardous waste regulations and the specific guidance provided in the Safety Data Sheet (SDS) for this compound.
Step 1: Waste Segregation and Collection
All waste contaminated with this compound must be segregated from general laboratory waste. At the point of generation, categorize the waste as follows:
-
Unused or Expired this compound: This is the pure chemical compound.
-
Contaminated Labware: This includes items such as pipette tips, centrifuge tubes, and other disposable equipment that have come into direct contact with the compound.
-
Contaminated PPE: Gloves, bench paper, and other protective equipment that are contaminated.
-
Empty Containers: Original containers of this compound.
Collect each category of waste in separate, clearly labeled, and sealed hazardous waste containers. The containers should be made of a material compatible with the chemical.
Step 2: Handling and Storage of Chemical Waste
Store containers of unused or expired this compound in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials.
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Contaminated solid waste, such as gloves, wipes, and disposable labware, should be placed in a designated hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it must not be poured down the drain.[1] Collect it in a sealed, labeled hazardous waste container. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous pharmaceutical waste.[4][5]
-
Empty Containers: "Empty" containers that held this compound may still contain hazardous residues. These should be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous liquid waste.
Step 4: Arranging for Professional Disposal
Hazardous pharmaceutical waste must be treated at a permitted treatment facility, with incineration being a common method.[4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the collected hazardous waste. They will work with a licensed hazardous waste disposal contractor.
Ensure that all waste is properly packaged and labeled according to Department of Transportation (DOT) regulations for transport. The UN number for transporting this compound is UN2811, classified as "Toxic solids, organic, n.o.s."[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Toxicity, Oral | Category 3 | [1] |
| Eye Irritation | Category 2A | [1] |
| Acute Aquatic Toxicity | Category 1 | [1] |
| Chronic Aquatic Toxicity | Category 1 | [1] |
| UN Number | UN2811 | [1] |
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and procedural flow.
Caption: Disposal workflow for this compound waste.
By following these detailed procedures, laboratories can ensure they are in compliance with safety and environmental regulations, thereby fostering a culture of responsibility and trust. Proper management of chemical waste is not just a regulatory requirement but a cornerstone of safe and ethical scientific research.
References
Essential Safety and Logistical Information for Handling Aceclofenac Methyl Ester
For researchers, scientists, and drug development professionals, ensuring safety during the handling of active pharmaceutical ingredients (APIs) like Aceclofenac methyl ester is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 139272-66-5[1]
-
Molecular Formula: C17H15Cl2NO4[2]
-
Molecular Weight: 368.21 g/mol [2]
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health and environmental effects.
GHS Hazard Statements:
-
H301: Toxic if swallowed[1]
-
H315: Causes skin irritation[2]
-
H317: May cause an allergic skin reaction[2]
-
H400: Very toxic to aquatic life[1]
-
H410: Very toxic to aquatic life with long lasting effects[1]
Signal Word: Danger[1]
Hazard Pictograms:
-
GHS06: Skull and crossbones (Acute toxicity)[1]
-
GHS07: Exclamation mark (Skin and eye irritation)[2]
-
GHS09: Environment (Hazardous to the aquatic environment)[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Chemical-resistant goggles with side shields are mandatory to protect against splashes.[3] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable for handling esters and APIs.[3] The exact breakthrough time of the glove material should be confirmed with the manufacturer. |
| Body Protection | Laboratory Coat | A well-fitting lab coat that covers the arms and closes at the front should be worn at all times.[3] |
| Protective Coveralls | For procedures with a high risk of contamination, disposable coveralls (e.g., Tyvek®) can provide enhanced protection.[4][5] | |
| Respiratory Protection | Fume Hood | All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[6] |
| Respirator | For situations where a fume hood is not feasible or in case of a spill, a NIOSH-approved respirator may be necessary.[7] | |
| Foot Protection | Closed-toed Shoes | Shoes that fully cover the feet are required in the laboratory; sandals or perforated shoes are not permitted.[3][8] |
Experimental Workflow for Safe Handling
Following a systematic workflow is critical for minimizing risks. This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
Caption: A workflow diagram illustrating the key stages for the safe handling of this compound in a laboratory setting.
Operational and Disposal Plans
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[6]
-
Keep away from heat, sparks, and open flames.[9]
-
Segregate from incompatible materials such as strong oxidizing agents.
Spill Management:
-
Evacuate: Immediately evacuate the area in case of a significant spill.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: Use an inert absorbent material to contain the spill.[2]
-
Clean-up: Carefully sweep or scoop up the absorbed material into a suitable, closed container for disposal.[2][10] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[10]
-
In Case of Skin Contact: Immediately remove all soiled and contaminated clothing. Wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][10]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Disposal:
-
This compound and its containers must be disposed of as hazardous waste.[1][11]
-
Do not dispose of it with household garbage or allow it to reach the sewage system.[1]
-
All disposal must be made according to official national and local regulations.[1] Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[6]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 6. scribd.com [scribd.com]
- 7. 3m.com [3m.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. regi.com [regi.com]
- 10. fishersci.com [fishersci.com]
- 11. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
